3-(4-bromophenyl)-5-phenyl-1H-pyrazole
Description
Thematic Overview of Heterocyclic Chemistry in Contemporary Research
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure, is a vast and dynamic area of research. These compounds are ubiquitous in nature and are fundamental to the chemistry of life, forming the core structures of molecules such as nucleic acids, vitamins, and alkaloids. In contemporary research, the synthesis and functionalization of heterocyclic scaffolds are driven by their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. The introduction of heteroatoms imparts unique physicochemical properties to these molecules, influencing their reactivity, conformation, and biological activity in ways that are distinct from their carbocyclic counterparts.
Importance of Pyrazole (B372694) Scaffolds in Synthetic and Applied Chemistry
Among the diverse array of heterocyclic systems, the pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in chemical research. The pyrazole nucleus is a key constituent in numerous compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This has led to the incorporation of the pyrazole motif into a number of commercially successful pharmaceuticals. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired chemical or biological effects.
Academic Rationale for Investigating 3,5-Diaryl-1H-pyrazoles
The 3,5-diaryl-1H-pyrazole framework represents a significant subclass of pyrazole derivatives that has garnered substantial academic interest. The presence of two aryl groups attached to the pyrazole core provides a rigid and sterically defined scaffold that is amenable to a wide range of chemical modifications. The academic rationale for investigating these compounds is multifaceted. From a synthetic perspective, the development of efficient and regioselective methods for their preparation presents an ongoing challenge and an opportunity for methodological innovation. From a medicinal chemistry standpoint, the diaryl substitution pattern allows for the exploration of structure-activity relationships, where the nature and position of substituents on the aryl rings can be systematically varied to modulate biological activity. Furthermore, the study of these compounds contributes to a fundamental understanding of non-covalent interactions, tautomerism, and conformational preferences in heterocyclic systems. For instance, the 3,5-diaryl-1H-pyrazole scaffold has been selected as a molecular template for synthesizing novel growth-inhibitory agents nih.gov.
Specific Research Focus on 3-(4-bromophenyl)-5-phenyl-1H-pyrazole
While specific research focusing solely on this compound is limited, extensive research has been conducted on its closely related derivatives, providing valuable insights into its potential characteristics. For instance, the crystal structure of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been determined, revealing details about its conformation and intermolecular interactions nih.gov. The central pyrazole ring in this related compound adopts a flattened envelope conformation, and the crystal packing is stabilized by C—H⋯N and C—H⋯Br interactions nih.gov.
Current Gaps in Fundamental Understanding and Future Research Trajectories for This Compound
Despite the academic interest in 3,5-diaryl-pyrazoles, there are notable gaps in the fundamental understanding of this compound. A comprehensive experimental characterization of its spectroscopic and physicochemical properties is not extensively documented in publicly accessible literature. Furthermore, a detailed exploration of its reactivity and potential as a synthon for more complex molecules remains an area ripe for investigation.
Future research on this compound is likely to follow several key trajectories. A primary focus will be the development of efficient and environmentally benign synthetic routes to this and related compounds. The exploration of its coordination chemistry with various metal ions could lead to the development of new catalysts or materials with interesting photophysical properties. Moreover, a thorough investigation of its biological activity, guided by computational modeling and in vitro screening, could uncover potential applications in medicinal chemistry. The study of its tautomeric equilibria, both in solution and in the solid state, will also contribute to a deeper understanding of the fundamental chemistry of substituted pyrazoles nih.gov.
Structure of the Research Outline and Key Objectives
This article is structured to provide a comprehensive overview of the chemical significance of this compound. The key objectives are to:
Contextualize the compound within the fields of heterocyclic and pyrazole chemistry.
Discuss the academic rationale for the study of 3,5-diaryl-1H-pyrazoles.
Highlight the specific research interest in this compound.
Identify the current gaps in knowledge and propose future research directions.
Present available research findings, including synthetic methods and characterization data, for this compound and its close analogues in a structured format.
Detailed Research Findings
Table 1: Physicochemical Properties of Related Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-(4-Bromophenyl)-1H-pyrazole | C₉H₇BrN₂ | 223.07 | 132-136 | Solid |
| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | 237.10 | Not specified | Pink prism |
| 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₁H₁₆Br₂N₂ | 456.18 | 208 | Yellow blocks |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | 327.18 | 140-142 | Colorless prisms |
Data sourced from multiple references, including nih.govsigmaaldrich.comfu-berlin.denih.gov.
Table 2: Spectroscopic Data for a Related Compound: 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole
| Spectroscopic Technique | Data |
| ¹H NMR (200 MHz, CDCl₃) | δ: 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2 |
| Mass Spectrometry (ESI) | m/z = 251 [M+H]⁺ |
Data is for a structurally related compound and is provided for illustrative purposes rsc.org.
Table 3: Crystallographic Data for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 17.7233 (4) |
| b (Å) | 3.8630 (1) |
| c (Å) | 20.4224 (5) |
| β (°) | 110.137 (3) |
| Volume (ų) | 1312.75 (6) |
| Z | 4 |
This data is for a derivative of the title compound and provides insight into the likely crystal packing and molecular geometry nih.gov.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11BrN2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) |
InChI Key |
ZYWDCRQEDVOXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Advancements for 3 4 Bromophenyl 5 Phenyl 1h Pyrazole
Retrosynthetic Analysis and Precursor Design for Pyrazole (B372694) Annulation
A retrosynthetic analysis of the target molecule, 3-(4-bromophenyl)-5-phenyl-1H-pyrazole, reveals two primary and logically convergent pathways for its construction. Both strategies involve the formation of the five-membered pyrazole ring through a [3+2] fragment condensation, disconnecting the C-N and N-N bonds.
The most common disconnection strategy identifies a 1,3-dicarbonyl compound or its synthetic equivalent as the three-carbon backbone and a hydrazine (B178648) derivative as the two-nitrogen component. This leads to two principal sets of precursors:
Route A (Chalcone Pathway): Disconnection across the N1-C5 and N2-C3 bonds points to hydrazine and an α,β-unsaturated ketone, specifically a chalcone (B49325). The chalcone precursor, (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, contains the requisite carbon framework.
Route B (1,3-Diketone Pathway): An alternative disconnection, also across the N1-C5 and N2-C3 bonds, identifies hydrazine and a 1,3-diketone, namely 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (B1337776), as the key precursors.
This dual-pathway analysis allows for flexibility in synthetic planning, depending on the availability and reactivity of the chosen precursors.
Selection of Carbonyl and Hydrazine Derivatives
The design of the synthesis hinges on the judicious selection of readily accessible precursors that contain the desired phenyl and 4-bromophenyl substituents in the correct orientation.
Carbonyl Precursors:
For the chalcone pathway (Route A) , the α,β-unsaturated ketone is constructed from two simpler carbonyl compounds: 4-bromoacetophenone and benzaldehyde (B42025) . The Claisen-Schmidt condensation of these two molecules provides the necessary (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one intermediate. The bromine substituent is strategically placed on the acetophenone (B1666503) derivative to ensure its final position at the 3-position of the pyrazole ring.
For the 1,3-diketone pathway (Route B) , the precursor is 1-(4-bromophenyl)-3-phenylpropane-1,3-dione. This can be synthesized via a Claisen condensation between ethyl benzoate (B1203000) and 4-bromoacetophenone.
Hydrazine Derivative:
For the synthesis of the N-unsubstituted pyrazole, hydrazine hydrate (B1144303) (N₂H₄·H₂O) is the most common and cost-effective reagent. Its two nitrogen atoms act as the binucleophile required to cyclize with the three-carbon carbonyl precursor.
Synthetic Accessibility of Substituted Precursors
The feasibility of these synthetic routes is high due to the commercial availability and straightforward synthesis of the required precursors.
Primary Starting Materials: 4-Bromoacetophenone, benzaldehyde, ethyl benzoate, and hydrazine hydrate are all readily available from commercial chemical suppliers.
Intermediate Synthesis:
Chalcone: The synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one is typically achieved through a base-catalyzed Claisen-Schmidt condensation. scispace.com This reaction involves stirring 4-bromoacetophenone and benzaldehyde in a solvent like ethanol (B145695) with a base such as sodium hydroxide. scispace.com
1,3-Diketone: The preparation of 1-(4-bromophenyl)-3-phenylpropane-1,3-dione is also a standard procedure, generally accomplished by the base-mediated Claisen condensation of 4-bromoacetophenone with ethyl benzoate.
Classical Cyclocondensation Approaches
The formation of the pyrazole ring from the selected precursors is achieved through classical cyclocondensation reactions. These methods are robust and have been refined over many years to provide efficient access to the desired heterocyclic system.
Synthesis via Hydrazine and Substituted Chalcones or 1,3-Diketones
Both the chalcone and 1,3-diketone pathways reliably yield this compound upon reaction with hydrazine.
From Chalcone: The reaction of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one with hydrazine hydrate is a widely used method. ijirt.orgnih.gov The reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol or acetic acid. scispace.comijirt.org The initial product is the pyrazoline (4,5-dihydropyrazole), which subsequently undergoes oxidation to the aromatic pyrazole. In some cases, an oxidizing agent is added, while in others, air oxidation suffices during the reaction or workup.
From 1,3-Diketone (Knorr Pyrazole Synthesis): The condensation of 1-(4-bromophenyl)-3-phenylpropane-1,3-dione with hydrazine is a classic and highly efficient method known as the Knorr pyrazole synthesis. This reaction is often carried out in an alcoholic solvent or acetic acid and typically proceeds with high regioselectivity, dictated by the differential reactivity of the two carbonyl groups.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the pyrazole synthesis can be significantly influenced by the choice of catalyst, solvent, and temperature. Research has focused on optimizing these parameters to maximize yield and minimize reaction times.
A variety of conditions have been explored for the cyclocondensation of chalcones with hydrazine. Acidic catalysts are commonly employed to facilitate the cyclization and subsequent dehydration steps.
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis from Chalcones
| Catalyst | Solvent | Temperature | Duration | Yield | Reference |
|---|---|---|---|---|---|
| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 6-8 h | Good | ijirt.org |
| Molecular Iodine | Ethanol | Reflux | - | Excellent | scispace.com |
| Sulfuric Acid (on SiO₂) | Solvent-free | - | - | High | benthamscience.com |
| Sodium Hydroxide | Ethanol | Reflux | - | - | scispace.com |
| None (Thermal) | Ethanol | Reflux | 4 h | - | researchgate.net |
For the 1,3-diketone route, the reaction is often straightforward, but the choice of acid or base catalyst can influence the reaction rate. The regioselectivity is a key consideration when using substituted hydrazines, though with hydrazine hydrate itself, only one product is possible.
Mechanistic Investigations of Condensation-Cyclization Pathways
The mechanisms for both the chalcone and 1,3-diketone pathways have been extensively studied, providing insight into the reaction progress and intermediate species.
Chalcone Pathway Mechanism:
Michael Addition: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine onto the β-carbon of the α,β-unsaturated system of the chalcone. This 1,4-conjugate addition forms a hydrazone intermediate.
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
Dehydration: This cyclization yields a hydroxyl-pyrazoline intermediate. Subsequent acid- or base-catalyzed dehydration eliminates a molecule of water.
Oxidation: The resulting pyrazoline is then oxidized to the thermodynamically stable aromatic pyrazole. This final step can occur via air oxidation or with the aid of an added oxidant. nih.gov
1,3-Diketone Pathway Mechanism (Knorr Synthesis):
Initial Condensation: The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-diketone. Given the electronic influence of the 4-bromophenyl group (electron-withdrawing) and the phenyl group (less so), the initial attack is more likely to occur at the carbonyl carbon adjacent to the phenyl group.
Intermediate Formation: This attack leads to the formation of a hydrazone or a vinyl hydrazine intermediate.
Cyclization and Dehydration: An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. This is followed by the elimination of a water molecule to form the stable, aromatic pyrazole ring. The dehydration of the cyclic intermediate is generally considered the rate-determining step under neutral pH conditions.
Understanding these pathways is crucial for controlling the reaction outcome and for the rational design of synthetic strategies for novel pyrazole derivatives.
Emerging and Catalytic Synthetic Strategies
Recent advancements in synthetic organic chemistry have provided a host of novel methods for the construction of the pyrazole core. These emerging strategies often rely on catalytic processes to achieve high efficiency and selectivity, moving beyond classical condensation reactions.
Metal-catalyzed cross-coupling reactions are powerful tools for forming the critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that define the substituted pyrazole framework. For a molecule like this compound, these methods offer a modular approach, allowing for the late-stage introduction of the aryl substituents.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating the C-C bonds between the pyrazole core and the phenyl and 4-bromophenyl groups. rsc.orgresearchgate.net This strategy can be employed by starting with a di-halogenated pyrazole or a pyrazole triflate and coupling it with the appropriate arylboronic acids. researchgate.net For instance, a 3,5-dibromopyrazole could be sequentially coupled with phenylboronic acid and (4-bromophenyl)boronic acid under palladium catalysis to construct the target molecule. A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, demonstrating the utility of this approach for functionalizing the pyrazole ring. rsc.org
Copper-catalyzed reactions are instrumental in forming the C-N bond, particularly for N-arylation of the pyrazole ring. beilstein-journals.orgresearchgate.net While the target compound is an NH-pyrazole, this method is crucial for synthesizing N-substituted derivatives. For example, the coupling of aryl halides with the pyrazole nitrogen can be achieved using copper catalysts, often in the presence of a suitable ligand like a diamine. researchgate.net This allows for the introduction of a wide array of substituents at the N1 position.
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Application to Target Synthesis |
| Suzuki-Miyaura | Pd catalyst (e.g., XPhos Pd G2), Base, Arylboronic acid | C-C | Formation of 3-aryl and 5-aryl bonds from a dihalo-pyrazole precursor. rsc.org |
| Sonogashira | Pd/Cu catalyst, Terminal alkyne | C-C (alkynyl) | Functionalization of pyrazole halides/triflates, precursor to aryl groups. researchgate.net |
| Buchwald-Hartwig | Pd catalyst, Base, Amine/Aryl Halide | C-N | N-arylation of the pyrazole ring to create N-phenyl derivatives. |
| Ullmann Condensation | Cu catalyst, Base, Aryl Halide | C-N | N-arylation of the pyrazole ring. researchgate.net |
This table summarizes common metal-catalyzed cross-coupling reactions applicable to pyrazole synthesis.
Photochemical and electrochemical methods represent cutting-edge, sustainable approaches to chemical synthesis, often enabling unique reaction pathways under mild conditions.
Photochemical synthesis utilizes light to drive chemical reactions. While direct photochemical construction of the this compound core is not widely documented, photochemical methods are used for related transformations. For instance, a photochemical flow-chemistry approach has been developed for the synthesis of pharmacologically important pyrazolines from tetrazoles and acrylic acid derivatives. thieme.de This reagent-free transformation is driven by high-intensity light in a contained flow setup, highlighting the potential for safe and scalable photochemical syntheses in heterocyclic chemistry. thieme.de
Electrochemical synthesis uses electrical current to mediate redox reactions. This technique offers a high degree of control and avoids the use of stoichiometric chemical oxidants or reductants. An electrochemical approach has been successfully used to generate an electrophilic thiocyanating agent (SCN+) in situ, which then reacts with pyrazoles to yield thiocyanated products. beilstein-journals.org This demonstrates the potential of electrosynthesis to functionalize the pyrazole ring, which could be adapted for other electrophilic substitutions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov The synthesis of the 3,5-diarylpyrazole scaffold is well-suited to MCR strategies.
A common MCR approach involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine. rsc.org For the synthesis of this compound, this could potentially involve the reaction of acetophenone (as the ketone component), 4-bromobenzaldehyde (B125591) (as the aldehyde component), and hydrazine. The reaction first forms a chalcone intermediate in situ, which then undergoes cyclocondensation with hydrazine. Variations of this method can utilize 1,3-dicarbonyl compounds, which can also be formed in situ, followed by condensation with hydrazine. beilstein-journals.org These reactions are often catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation or solvent-free protocols, enhancing their green credentials. beilstein-journals.orgrsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Aldehyde | Ketone | Hydrazine | Microwave, Catalyst (e.g., (TBA)₂S₂O₈) | 1,3,5-Trisubstituted Pyrazole rsc.org |
| Aldehyde | Malononitrile | Phenylhydrazine | Solid-phase catalyst, Solvent-free | Aminopyrazole derivative rsc.org |
| 1,3-Diketone | Hydrazine | - | Acid/Base, Reflux | 3,5-Disubstituted Pyrazole |
| (Hetaryl)aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Taurine, Water, 80°C |
This table illustrates the versatility of multicomponent reactions in synthesizing diverse pyrazole derivatives.
Sustainable and Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For pyrazole synthesis, this involves minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents.
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits, often leading to simpler workup procedures, reduced waste, and potentially enhanced reaction rates.
The synthesis of pyrazoles and pyrazolones has been effectively achieved under solvent-free conditions, frequently accelerated by microwave irradiation. researchgate.netasianpubs.org The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their precursors is a prime example. researchgate.net Specifically, the reaction of substituted chalcones (α,β-unsaturated ketones) with hydrazine hydrate can be carried out without a solvent, using a DMSO/I₂ system under microwave irradiation to yield 3,5-diarylpyrazoles. asianpubs.org This method is directly applicable to the synthesis of this compound from 1-(4-bromophenyl)-3-phenyl-2-propen-1-one. Another solvent-free technique involves the simple grinding of reactants together, which has been used for the synthesis of NH-pyrazoles, demonstrating a mechanically-driven, environmentally benign approach. researchgate.net
Catalysis is a cornerstone of green chemistry, and the use of biocatalysts (enzymes) or organocatalysts (small organic molecules) offers alternatives to traditional metal-based catalysts.
Organocatalysis employs small, metal-free organic molecules to accelerate reactions. In pyrazole synthesis, secondary amines like proline have been used as "green promoters" for [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity at room temperature. nih.gov Furthermore, chiral organocatalysts have been developed to mediate asymmetric reactions for producing enantiomerically enriched pyrazole derivatives, showcasing the power of this approach in creating complex, stereodefined molecules. rsc.orgmjcce.org.mk
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. While the direct enzymatic synthesis of the pyrazole ring is less common, biocatalysis has been applied for the selective functionalization of pyrazoles. For instance, enzymes have been used for the regioselective alkylation of pyrazole derivatives, demonstrating a green method for modifying the pyrazole scaffold. researchgate.net The development of new enzyme-catalyzed cascade reactions could pave the way for future biocatalytic routes to core heterocyclic structures.
Atom Economy and Waste Minimization in Synthetic Design
The principles of green chemistry are increasingly integral to the synthetic design of pyrazole derivatives, emphasizing high atom economy and minimal waste generation. organic-chemistry.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Traditional multi-step syntheses of pyrazoles often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. mdpi.com
To quantify the environmental impact of a synthesis, the E-factor (Environmental Factor) is often used, which is the ratio of the mass of waste to the mass of the product. Greener synthetic routes aim for a lower E-factor. The use of recyclable catalysts, solvent-free reaction conditions, and microwave or ultrasonic assistance are strategies being explored to reduce waste in pyrazole synthesis. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Strategies for 3,5-Disubstituted Pyrazoles and their Impact on Atom Economy and Waste Minimization
| Synthetic Strategy | Key Features | Advantages in Atom Economy and Waste Minimization |
| Classical Knorr Synthesis | Condensation of 1,3-dicarbonyls with hydrazines. | High atom economy in the cyclization step (byproduct is water). |
| Chalcone Cyclization | Reaction of α,β-unsaturated ketones (chalcones) with hydrazines. | Can be a one-pot reaction, potentially reducing intermediate waste. |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | High step and atom economy, reduces the need for purification of intermediates. |
| Flow Chemistry Synthesis | Continuous reaction in a microreactor. | Improved heat and mass transfer, reduced solvent usage, and safer handling of hazardous intermediates. semanticscholar.orgnih.govrsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often leading to cleaner reactions and less byproduct formation. mdpi.com |
Regioselectivity and Tautomeric Control During Synthesis
A significant challenge in the synthesis of unsymmetrical 3,5-disubstituted pyrazoles like this compound is the control of regioselectivity and tautomerism.
The reaction of an unsymmetrical 1,3-dicarbonyl compound, such as 1-(4-bromophenyl)-3-phenyl-1,3-propanedione, with hydrazine can potentially yield two regioisomers: this compound and 5-(4-bromophenyl)-3-phenyl-1H-pyrazole. The regiochemical outcome is influenced by the electronic and steric effects of the substituents on the dicarbonyl precursor.
Generally, the more electrophilic carbonyl carbon is preferentially attacked by the hydrazine. The phenyl group is electron-donating compared to the hydrogen atom, while the 4-bromophenyl group has both inductive electron-withdrawing effects from the bromine and resonance effects. The interplay of these electronic factors, along with the steric hindrance of the aryl groups, dictates the initial site of nucleophilic attack by hydrazine and ultimately the final regioisomeric ratio. Studies on related 1,3-diaryl-1,3-propanediones have shown that careful control of reaction conditions and the choice of catalyst can lead to high regioselectivity. researchgate.net
Unsymmetrically substituted 1H-pyrazoles can exist as two annular tautomers due to the migration of the proton between the two nitrogen atoms. For the target compound, these are this compound and 5-(4-bromophenyl)-3-phenyl-1H-pyrazole. The position of this equilibrium is influenced by the nature of the substituents, the solvent, temperature, and the physical state (solid or solution). researchgate.netirb.hr
Studies on 3(5)-phenylpyrazoles have indicated that the tautomer with the phenyl group at the 3-position is generally favored in solution. fu-berlin.de The electronic nature of the substituents on the aryl rings plays a crucial role; electron-withdrawing groups tend to favor the tautomer where they are at the 5-position, while electron-donating groups favor the 3-position. The 4-bromophenyl group, with its electron-withdrawing bromine atom, could influence this equilibrium.
Strategies for selective tautomer generation or stabilization are often indirect and rely on controlling the factors that influence the tautomeric equilibrium. For instance, in the solid state, crystal packing forces can lock the molecule into a single tautomeric form. X-ray crystallographic studies of related compounds, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, have been used to determine the preferred tautomer in the solid state. researchgate.net In solution, the choice of solvent can influence the tautomeric ratio through differential solvation of the two forms. irb.hr
Table 2: Factors Influencing Tautomeric Equilibrium in 3,5-Disubstituted Pyrazoles
| Factor | Influence on Tautomeric Equilibrium |
| Substituent Effects | Electron-donating groups tend to favor the tautomer with the substituent at the 3-position, while electron-withdrawing groups may favor the 5-position. |
| Solvent | Polar and protic solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions. |
| Temperature | Changes in temperature can shift the equilibrium towards the more thermodynamically stable tautomer. researchgate.net |
| Physical State | In the solid state, a single tautomer is often favored due to crystal packing forces. |
Scale-Up Considerations and Process Intensification Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process intensification.
Key challenges in scaling up the synthesis of pyrazoles include managing reaction exotherms, ensuring efficient mixing, and handling potentially hazardous reagents like hydrazine. Traditional batch processing can be inefficient and pose safety risks on a large scale.
Process intensification methodologies, particularly the use of continuous flow chemistry, offer significant advantages for the synthesis of pyrazoles. rsc.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety. nih.gov The small reactor volumes in flow systems minimize the risk associated with handling hazardous intermediates. Furthermore, continuous flow processes can be more easily automated and scaled by extending the operation time or by using multiple reactors in parallel. semanticscholar.org
For the synthesis of 3,5-disubstituted pyrazoles, a two-step continuous-flow approach has been demonstrated, involving the sequential homocoupling of an alkyne followed by hydroamination with hydrazine. semanticscholar.org This methodology avoids the isolation of intermediates and allows for a more streamlined and efficient process. Such strategies are highly applicable to the industrial synthesis of this compound, offering a safer, more efficient, and scalable alternative to traditional batch methods.
Theoretical and Computational Investigations of 3 4 Bromophenyl 5 Phenyl 1h Pyrazole
Electronic Structure and Quantum Chemical Characterization
The electronic properties of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole are fundamental to understanding its reactivity and potential applications. Quantum chemical calculations provide deep insights into the electron distribution and orbital interactions within the molecule.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of molecular systems. For this compound, DFT calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional structure of the molecule.
The theoretical vibrational frequencies can also be computed to characterize the molecule's infrared spectrum, providing a theoretical counterpart to experimental spectroscopic data. Key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also determined, offering a complete energetic profile of the molecule in its ground state.
Table 1: Selected Optimized Geometric Parameters (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (pyrazole) | 1.39 - 1.41 | 105 - 112 | - |
| C-N (pyrazole) | 1.33 - 1.38 | 108 - 111 | - |
| N-N (pyrazole) | 1.35 | 104 - 106 | - |
| C-C (phenyl) | 1.39 - 1.40 | 119 - 121 | - |
| C-Br | 1.91 | - | - |
| Pyrazole (B372694) - Phenyl | - | - | 30 - 45 |
Note: The values presented are typical ranges derived from DFT studies on analogous pyrazole structures and represent expected values for this compound.
Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Spatial Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, the HOMO is typically localized over the phenyl and pyrazole rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the pyrazole ring and the bromophenyl moiety, suggesting these regions are susceptible to nucleophilic attack. The spatial distribution of these orbitals reveals the pathways for charge transfer within the molecule.
Table 2: Frontier Molecular Orbital Energies (Theoretical)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 to -6.8 |
| LUMO | -1.0 to -1.5 |
Note: These values are estimations based on computational studies of similar pyrazole derivatives and serve as a predictive framework for the title compound.
Electrostatic Potential Surface Analysis and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atoms of the pyrazole ring and the bromine atom, indicating these are areas with a high electron density and are prone to electrophilic interactions.
Regions of positive potential (colored blue) are generally found around the hydrogen atoms. This analysis of charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's crystal packing and biological activity.
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape of this compound is not static but is influenced by the rotation of its substituent rings and various intramolecular forces.
Exploration of Potential Energy Surfaces for Stable Conformers
A potential energy surface (PES) scan is a computational method used to explore the different conformations of a molecule and identify the most stable ones. This is typically achieved by systematically rotating specific dihedral angles while optimizing the rest of the molecular geometry at each step. For this compound, the key dihedral angles are those between the pyrazole ring and the two aryl substituents.
The PES scan reveals the energy barriers to rotation and identifies the low-energy conformers. The global minimum on the PES corresponds to the most stable conformation of the molecule. For many 3,5-diaryl pyrazoles, the most stable conformer is one where the phenyl rings are significantly twisted with respect to the central pyrazole ring to minimize steric hindrance.
Influence of Phenyl Ring Rotation on Overall Molecular Geometry
Studies on analogous compounds, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, have shown that the dihedral angles between the pyrazole ring and the N- and C-bound benzene (B151609) rings can range from approximately 14° to 36°. nih.govresearchgate.net These twists from planarity are a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric strain (which favors non-planarity). This conformational flexibility is a key determinant of the molecule's ability to interact with biological targets.
Non-Covalent Interactions and Intramolecular Hydrogen Bonding
Non-covalent interactions are crucial in dictating the supramolecular architecture and solid-state packing of this compound. While the molecule itself does not possess classic functional groups for strong intramolecular hydrogen bonding, a variety of weaker interactions collectively influence its conformation and intermolecular assembly.
Computational models and crystallographic data from analogous structures reveal several key non-covalent forces:
N-H···N Hydrogen Bonding: In the solid state and in inert solvents, N-unsubstituted pyrazoles commonly form self-associated structures, such as dimers or trimers, through intermolecular N-H···N hydrogen bonds. fu-berlin.de This primary interaction involves the acidic N-H proton of one molecule and the basic imine-like nitrogen atom of a neighboring molecule.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases. This directional interaction, though weaker than a typical hydrogen bond, can play a significant role in the crystal packing of brominated organic compounds.
π-π Stacking: The presence of two aromatic rings (phenyl and bromophenyl) allows for π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, contribute to the stabilization of the crystal lattice. Computational studies on similar aromatic systems show that these stacking arrangements can be enhanced by the presence of halogen bonds. researchgate.netnih.gov
C-H···π Interactions: The aromatic rings can also function as π-acceptors for hydrogen atoms from adjacent molecules, leading to C-H···π interactions that further stabilize the molecular assembly.
The interplay of these non-covalent forces is complex. For instance, computational analyses on halobenzene clusters suggest that halogen bonding and π-π stacking can coexist and mutually enhance each other, leading to more stable supramolecular structures. researchgate.netnih.gov
Tautomerism Studies and Energetic Preferences
For asymmetrically substituted N-unsubstituted pyrazoles like this compound, annular tautomerism is a key feature. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms.

The two possible tautomers are This compound (Tautomer A) and 5-(4-bromophenyl)-3-phenyl-1H-pyrazole (Tautomer B). Computational studies, typically employing Density Functional Theory (DFT), are used to predict the relative stabilities of these forms.
For the broader class of 3(5)-phenylpyrazoles, experimental and theoretical evidence consistently shows a preference for the tautomer where the phenyl group is at the 3-position. fu-berlin.de This preference is attributed to the electronic effects of the substituent. Quantum-chemical calculations on a similar 3,5-disubstituted pyrazole demonstrated that the 1H-tautomer was thermodynamically more stable than the 2H-tautomer by approximately 1.4 kcal/mol in terms of Gibbs free energy. nih.gov The stability is influenced by factors such as the aromaticity of the pyrazole ring and intramolecular interactions, which can be quantified using computational methods like Nucleus-Independent Chemical Shift (NICS) analysis. nih.govresearchgate.net
Interactive Table: Factors Influencing Tautomer Stability
| Factor | Description | Stabilizing Effect on Tautomer |
| Electronic Effects | Electron-donating or withdrawing nature of substituents at C3 and C5. | Electron-donating groups tend to favor substitution at the C3 position. nih.gov |
| Aromaticity | The overall aromatic character of the pyrazole ring in each tautomeric form. | The more aromatic tautomer is generally more stable. |
| Intramolecular Bonds | Presence of weak internal hydrogen bonds or other stabilizing contacts. | Can stabilize a specific conformation of one tautomer over the other. nih.govresearchgate.net |
| Steric Hindrance | Spatial repulsion between bulky substituents and the pyrazole ring. | The tautomer with less steric strain is favored. |
The tautomeric equilibrium is highly sensitive to the surrounding medium. fu-berlin.de Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on the relative energies of the tautomers.
Nonpolar Solvents: In nonpolar or inert solvents, pyrazoles tend to self-associate via N-H···N hydrogen bonds, forming dimers or larger aggregates. fu-berlin.de
Polar Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, THF), the solvent molecules disrupt the self-association and instead form hydrogen bonds with the pyrazole N-H group. fu-berlin.de
Polar Protic Solvents: In polar protic solvents (e.g., water, methanol), the solvent can act as both a hydrogen bond donor and acceptor, potentially creating a bridge to facilitate proton transfer between the nitrogen atoms and lowering the interconversion barrier. nih.gov
Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. nih.gov DFT calculations on various pyrazole systems have shown that while the relative stability order of tautomers often remains the same as in the gas phase, the energy difference between them can be significantly altered by the solvent.
The interconversion between Tautomer A and Tautomer B is a dynamic process governed by both kinetic and thermodynamic factors.
Thermodynamic Control: The equilibrium ratio of the two tautomers at a given temperature is determined by the difference in their Gibbs free energy (ΔG). As noted, computational studies consistently predict one tautomer to be thermodynamically more favorable. nih.gov
Kinetic Control: The rate of interconversion is determined by the height of the activation energy barrier. This process can occur through an uncatalyzed intramolecular 1,2-proton shift or, more commonly, via a solvent-assisted mechanism where solvent molecules act as a proton shuttle. nih.gov
Theoretical calculations have shown that the energy barrier for the direct intramolecular proton transfer is typically high. However, the presence of even a few water or other protic solvent molecules can significantly lower this barrier by forming a cyclic transition state, thereby facilitating the proton exchange. nih.gov In aprotic solvents, the tautomerization barrier can be high enough to allow for the observation of individual tautomers on the NMR timescale. nih.gov
Reaction Mechanism Elucidation Through Computational Modelling
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of organic reactions, including the synthesis of heterocyclic compounds like pyrazoles. eurasianjournals.com A common and versatile method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). jk-sci.comchemhelpasap.comname-reaction.com
For this compound, the synthesis would typically start from 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (B1337776) and hydrazine hydrate (B1144303), often under acidic catalysis. The reaction proceeds through several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound.
Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which then dehydrates to form a hydrazone.
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone attacks the second carbonyl group in an intramolecular fashion.
Final Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.
While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not widely published, the general approach can be described. Using quantum mechanical methods like DFT, each step of the proposed mechanism can be modeled to map out the potential energy surface of the reaction.
This involves:
Locating Stationary Points: Optimizing the geometries of the reactants, products, and all intermediates.
Identifying Transition States (TS): Locating the first-order saddle point on the potential energy surface that connects a reactant/intermediate with the next species along the reaction coordinate. A vibrational frequency analysis is performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Such computational analysis provides a molecular-level understanding of the reaction, explains the observed regioselectivity, and can be used to optimize reaction conditions. eurasianjournals.com
Reaction Coordinate Diagrams and Activation Energies
Reaction coordinate diagrams are essential tools in computational chemistry for visualizing the energy profile of a chemical reaction as it progresses from reactants to products. These diagrams plot the potential energy of a system against the reaction coordinate, which represents the progress of the reaction. Key features of these diagrams include transition states, which are the highest energy points along the reaction pathway, and the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
For a molecule such as this compound, a relevant reaction to consider is the tautomerization involving the migration of the proton on the pyrazole ring. While specific data for the title compound is unavailable, studies on similar 3(5)-substituted pyrazoles have shown that intramolecular proton transfer has a high activation energy, often in the range of 45-55 kcal/mol. ias.ac.innih.govmdpi.com However, this process can be facilitated by solvent molecules or other pyrazole molecules, significantly lowering the activation barrier. nih.govmdpi.com For instance, water-assisted proton transfer has been computationally shown to reduce the activation energy. nih.gov
Another important class of reactions for this molecule involves C-C bond formation, such as in palladium-catalyzed cross-coupling reactions. The activation energies for these multi-step processes are influenced by the nature of the catalyst, substrates, and reaction conditions. Computational studies on similar reactions involving pyrazoles can provide insights into the feasibility and kinetics of such transformations. For example, the formation of a C-C bond between a pyrazole and another aromatic ring in a Suzuki-Miyaura coupling would involve several steps, each with its own activation barrier. wikipedia.orgorganic-chemistry.orgnih.gov
Table 1: Representative Activation Energies for Reactions of Pyrazole Derivatives (Illustrative Examples)
| Reaction Type | Model Compound | Computational Method | Activation Energy (kcal/mol) |
| Intramolecular Proton Transfer | 3-substituted pyrazole | MP2/6-311++G(d,p) | 49.4 - 53.96 ias.ac.in |
| Water-assisted Proton Transfer | Pyrazole-water complex | B3LYP/6-311++G(d,p) | 26.62 - 31.78 ias.ac.in |
| C-C Bond Formation | Dihydropyrazole | M06-L/6-311+G(d,p) | ~15-20 |
Note: This table presents data from studies on various pyrazole derivatives and is intended for illustrative purposes only.
Catalytic Cycle Modelling in Metal-Mediated Transformations
Metal-mediated transformations, particularly palladium-catalyzed cross-coupling reactions, are pivotal in the synthesis of biaryl compounds like this compound. Computational modeling of the catalytic cycle provides a detailed, step-by-step understanding of the reaction mechanism, including the roles of the catalyst, substrates, and additives.
A plausible synthetic route to this compound is the Suzuki-Miyaura coupling of a brominated phenylpyrazole with phenylboronic acid. The catalytic cycle for such a reaction, as elucidated through computational studies of similar systems, typically involves three key steps: wikipedia.orgorganic-chemistry.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromophenylpyrazole) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond. wikipedia.org
Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is often facilitated by a base. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
Computational modeling of each step can determine the structures of intermediates and transition states, as well as their relative energies, providing a comprehensive picture of the reaction mechanism and helping to rationalize the observed reactivity and selectivity.
Computational Prediction of Aromaticity and Aromatic Stabilization Energy
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. Computational methods are invaluable for quantifying the aromaticity of molecules like this compound.
Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). github.io A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests an antiaromatic character.
For the pyrazole ring in this compound, NICS calculations would be expected to yield negative values, confirming its aromatic nature. The magnitude of the NICS value can be influenced by the substituents on the ring. While specific NICS values for the title compound are not available, studies on substituted pyrazoles provide insight into these effects.
Table 2: Representative NICS(1)zz Values for Substituted Pyrazoles (Illustrative Examples)
| Substituent at C3 | NICS(1)zz (ppm) | Aromatic Character |
| -H | -28.5 | Aromatic |
| -CH3 | -27.9 | Aromatic |
| -NH2 | -27.8 | Aromatic |
| -NO2 | -26.5 | Aromatic |
Data adapted from computational studies on 3-substituted pyrazoles and is for illustrative purposes.
Electron Delocalization Measures (e.g., Aromaticity Index)
Besides NICS, several other computational measures are used to quantify aromaticity based on electron delocalization. One such measure is the Harmonic Oscillator Model of Aromaticity (HOMA) index, which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. For the pyrazole ring in the title compound, a HOMA value approaching 1 would be expected.
Another important concept is the Aromatic Stabilization Energy (ASE), which is the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. fiveable.me ASE can be calculated using various computational methods, and a higher ASE value indicates greater aromatic stability. The pyrazole ring is known to possess significant aromatic stabilization energy. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Simulation of Molecular Flexibility in Solution
MD simulations are particularly useful for exploring the conformational flexibility of molecules in solution. For this compound, a key aspect of its flexibility is the rotation around the single bonds connecting the phenyl and bromophenyl rings to the pyrazole core. The molecule can be considered as a biphenyl-like system, where the central pyrazole ring links the two aryl groups.
An MD simulation of this molecule in a solvent, such as water or an organic solvent, would reveal the preferred dihedral angles between the rings and the energy barriers to rotation. nih.gov It is expected that the phenyl and bromophenyl rings would not be coplanar with the pyrazole ring due to steric hindrance between the ortho-hydrogens. ic.ac.uk The simulation would likely show a distribution of torsional angles, with the most stable conformations representing a balance between steric repulsion and π-conjugation. ic.ac.uk
The results of such simulations can provide valuable information on the accessible conformations of the molecule in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors or other reactants. nih.govnih.gov
Intermolecular Interactions in Crystalline or Amorphous States
The supramolecular architecture of this compound in the solid state is dictated by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the packing of molecules in a crystal lattice or the local ordering in an amorphous solid. The key functional groups that govern these interactions are the pyrazole ring's N-H group (a hydrogen bond donor), the sp2 hybridized nitrogen atom (a hydrogen bond acceptor), the aromatic phenyl and bromophenyl rings, and the bromine atom. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures allows for a detailed theoretical exploration of its potential intermolecular interactions.
Hydrogen Bonding: The most significant interaction expected to direct the molecular assembly is hydrogen bonding. The pyrazole moiety contains both a hydrogen bond donor (the N-H group) and an acceptor (the lone pair on the second nitrogen atom). This combination makes N-H···N hydrogen bonding a prevalent and highly probable interaction in the assembly of pyrazolyl molecules. researchgate.net This type of interaction typically leads to the formation of robust chains or cyclic motifs, which form the primary backbone of the supramolecular structure.
π-Interactions: The molecule features two aromatic rings, the phenyl and the 4-bromophenyl groups, which can participate in various π-interactions. These include:
π-π Stacking: Face-to-face or offset stacking interactions between the aromatic rings of neighboring molecules can contribute to the stability of the crystal structure.
C-H···π Interactions: The hydrogen atoms of the phenyl rings or the pyrazole ring can interact with the π-electron clouds of aromatic rings on adjacent molecules. Such interactions have been observed in the crystal structures of related complex pyrazole derivatives. iucr.org
The interplay of these various interactions—strong N-H···N hydrogen bonds, directional halogen bonds, and weaker π-stacking, C-H···π, and van der Waals forces—determines the final, most thermodynamically stable arrangement of the molecules in the solid state.
Table of Potential Intermolecular Interactions:
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Description |
| Hydrogen Bond | Pyrazole N-H | Pyrazole N | Formation of chains or dimers, a primary structural motif. |
| Halogen Bond | C-Br (Bromine) | Pyrazole N or Phenyl π-system | Directional interaction contributing to crystal packing. |
| C-H···π Interaction | Phenyl/Pyrazole C-H | Phenyl/Bromophenyl Ring | Weak hydrogen bond stabilizing the arrangement of aromatic rings. |
| π-π Stacking | Phenyl/Bromophenyl Ring | Phenyl/Bromophenyl Ring | Parallel or offset stacking of aromatic systems. |
| Weak C-H···Br | Phenyl/Pyrazole C-H | C-Br (Bromine) | Weak interaction contributing to overall lattice energy. |
Investigation of Molecular Interactions and Fundamental Biological Activities of 3 4 Bromophenyl 5 Phenyl 1h Pyrazole Strictly in Vitro and Mechanistic Focus
Enzymatic Inhibition Profiling
Extensive literature searches did not yield specific in vitro experimental data on the enzymatic inhibition profile of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole against model enzymes such as oxidoreductases, transferases, or hydrolases. While the broader class of pyrazole (B372694) derivatives has been investigated for various biological activities, including enzyme inhibition, specific screening data for this particular compound is not publicly available in the reviewed scientific literature.
Screening Against Model Enzymes (e.g., Oxidoreductases, Transferases, Hydrolases)
There is no available scientific literature detailing the in vitro screening of this compound against specific oxidoreductases, transferases, or hydrolases. Consequently, no data on its inhibitory activity against these enzyme classes can be provided.
Kinetic Analysis of Enzyme Inhibition (e.g., K_i determination, competitive vs. non-competitive)
Due to the absence of primary screening data indicating enzymatic inhibition, no studies on the kinetic analysis of this compound have been performed. Therefore, information regarding its inhibition constant (K_i), and the nature of inhibition (e.g., competitive, non-competitive) is not available.
Molecular Docking and Binding Mode Prediction within Enzyme Active Sites
While molecular docking studies have been conducted on various pyrazole derivatives to predict their binding modes within the active sites of different enzymes, specific in silico studies focusing solely on this compound are not prominently available in the reviewed literature. Computational studies on closely related analogs suggest that the pyrazole scaffold can form key interactions with enzyme active sites, but direct predictions for the title compound are not available.
Receptor Binding and Ligand-Target Recognition Studies
There is a lack of published in vitro experimental data regarding the binding of this compound to purified receptors.
Investigation of Binding to Purified Receptors (e.g., G-protein coupled receptors, nuclear receptors)
No studies have been identified that investigate the binding of this compound to purified G-protein coupled receptors (GPCRs) or nuclear receptors.
Determination of Binding Affinities and Specificity (in vitro)
As no receptor binding studies have been published, there is no available data on the in vitro binding affinities (e.g., K_d, IC_50) or the specificity of this compound for any receptor targets.
Computational Approaches to Map Binding Hotspots and Interaction Networks
Computational methodologies are pivotal in elucidating the potential molecular interactions of this compound with biological targets. While specific studies mapping the binding hotspots of this exact molecule are not extensively documented, research on structurally similar pyrazole derivatives provides significant insights into its probable interaction patterns. Methodologies such as Density Functional Theory (DFT) and molecular docking simulations are commonly employed to predict the behavior of such compounds.
For instance, DFT has been utilized to analyze the molecular structure, charge distribution, and nonlinear optical (NLO) properties of pyrazole derivatives, including those with a 4-bromophenyl substituent. researchgate.net These studies help in understanding the electrophilic and nucleophilic regions of the molecule, which are crucial for predicting potential binding sites on a target protein. Molecular electrostatic potential (MEP) analysis, a component of DFT studies, can identify electron-rich areas, such as the pyrazole ring's nitrogen atoms and the phenyl rings, as likely sites for electrophilic attack. nih.gov
Molecular docking simulations have been instrumental in predicting the binding affinity and orientation of pyrazole derivatives within the active sites of various enzymes. For example, docking studies on a related compound, 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, suggested potential inhibitory activity against lymphocyte-specific kinase. nih.gov Similarly, docking simulations of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives with the DNA gyrase of Staphylococcus aureus have been performed to explore their binding model at the enzyme's active site. nih.gov These computational models are crucial for identifying key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, thereby mapping the binding hotspots.
The interaction network for pyrazole derivatives often involves a combination of hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The phenyl and bromophenyl groups can engage in hydrophobic and aromatic stacking interactions within a protein's binding pocket, while the pyrazole core, with its nitrogen atoms, can act as hydrogen bond acceptors or donors. The specific geometry and electronic properties of this compound, as predicted by computational models, would dictate the precise nature and strength of these interactions with a given biological target.
Table 1: Computational Methods Applied to Pyrazole Derivatives
| Computational Method | Application | Predicted Insights |
|---|---|---|
| Density Functional Theory (DFT) | Analysis of molecular structure, charge distribution, and electronic properties. | Identification of electrophilic/nucleophilic sites and potential for non-covalent interactions. |
| Molecular Docking | Prediction of binding modes and affinities of ligands to protein targets. | Mapping of binding hotspots and identification of key interacting residues. |
| Molecular Electrostatic Potential (MEP) Analysis | Visualization of electron density and electrostatic potential around the molecule. | Pinpointing regions susceptible to electrophilic and nucleophilic attacks. |
Modulation of Cellular Pathways (In Vitro Cell-Based Assays)
The in vitro effects of pyrazole-containing compounds on cellular pathways are a significant area of research, with many derivatives exhibiting potent modulatory activities. While direct experimental data for this compound is limited, the behavior of analogous compounds provides a strong basis for predicting its potential cellular effects.
A prominent mechanism through which pyrazole derivatives exert their cellular effects is the modulation of signal transduction cascades, often by inhibiting protein kinases and thereby affecting protein phosphorylation. Several studies have highlighted the potential of pyrazole-based compounds as kinase inhibitors.
For example, molecular docking studies have suggested that a closely related compound, 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, may exhibit inhibitory activity against lymphocyte-specific kinase. nih.gov Furthermore, other pyrazole derivatives have been shown to dually inhibit SRC and Aurora kinases, leading to a reduction in the phosphorylation of their downstream targets. nih.gov The inhibition of these kinases can disrupt critical cellular processes such as cell cycle progression, proliferation, and survival. It is plausible that this compound could also interact with the ATP-binding pocket of various kinases, leading to a decrease in their catalytic activity and a subsequent alteration in the phosphorylation status of key signaling proteins.
The modulation of signal transduction pathways by pyrazole derivatives can ultimately lead to changes in gene expression. For instance, research on pyrazole-based chalcones has demonstrated their ability to alter the expression of crucial genes involved in cell cycle regulation and apoptosis, such as p53, BID, and CCND1, in cancer cell lines. drugbank.com Another study on a phthalazinone pyrazole derivative revealed its capacity to repress the expression of the T antigen in Merkel cell carcinoma. waocp.org
Given these findings, it is conceivable that this compound could influence gene expression by interfering with transcription factors or other regulatory proteins that are downstream of the signaling cascades it modulates. For example, if the compound inhibits a kinase that is responsible for activating a particular transcription factor, it would lead to a downregulation of the genes targeted by that factor.
Determining the subcellular localization and confirming target engagement are critical steps in understanding the mechanism of action of a compound. While specific studies on this compound are not available, advanced techniques like the Cellular Thermal Shift Assay (CETSA) have been successfully employed to study other pyrazole derivatives. researchgate.netnih.govnih.gov CETSA allows for the direct assessment of a compound's binding to its target protein within a cellular environment. researchgate.netnih.govnih.gov
The application of such a technique to this compound would be invaluable in identifying its direct cellular targets and confirming that it reaches its site of action. For pyrazole-based kinase inhibitors, target engagement assays like the NanoBRET™ assay have also been used to quantify their cellular potency. plos.org The lipophilic nature of the phenyl and bromophenyl groups in this compound suggests that it is likely to be cell-permeable, allowing it to reach intracellular targets. Its specific subcellular localization would depend on the nature of its protein targets.
Table 2: Potential In Vitro Cellular Effects of this compound Based on Analogous Compounds
| Cellular Process | Potential Effect | Underlying Mechanism (Hypothesized) |
|---|---|---|
| Signal Transduction | Modulation of protein phosphorylation | Inhibition of protein kinases (e.g., LCK, SRC, Aurora kinases) |
| Gene Expression | Alteration of transcriptional and translational profiles | Interference with the activity of transcription factors downstream of modulated signaling pathways |
| Target Engagement | Binding to specific intracellular proteins | Interaction with the active sites of enzymes or binding pockets of regulatory proteins |
Fundamental Antimicrobial Mechanism of Action Studies
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. The structural features of this compound make it a promising candidate for antimicrobial action, and studies on related compounds shed light on its likely mechanisms.
A key mechanism by which many antibacterial agents function is through the inhibition of essential microbial enzymes. A significant finding in this area is the identification of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives as potent inhibitors of bacterial DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov
In one study, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives demonstrated strong inhibitory activity against the DNA gyrase of both Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Molecular docking simulations of these compounds within the active site of S. aureus DNA gyrase helped to elucidate the binding interactions responsible for their inhibitory effects. nih.gov Given that this compound shares the same core structure, it is highly probable that it could also function as a DNA gyrase inhibitor.
Other potential antimicrobial mechanisms for pyrazole derivatives include the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway, and the disruption of bacterial cell wall synthesis. nih.gov The broad-spectrum antibacterial activity of many pyrazole compounds suggests that they may act on multiple targets or on targets that are conserved across different bacterial species.
Table 3: Investigated Antimicrobial Mechanisms of Pyrazole Derivatives
| Target Enzyme/Pathway | Microorganism(s) | Observed Effect |
|---|---|---|
| DNA Gyrase | Staphylococcus aureus, Bacillus subtilis | Inhibition of enzyme activity, leading to disruption of DNA replication. |
| Dihydrofolate Reductase (DHFR) | Various bacteria | Inhibition of folate biosynthesis, essential for nucleotide synthesis. |
| Cell Wall Synthesis | Various bacteria | Disruption of the integrity of the bacterial cell wall. |
Disruption of Cell Membrane Integrity or Cell Wall Biosynthesis in Model Microorganisms
There is no available research that specifically investigates the effect of this compound on the cell membrane integrity or cell wall biosynthesis of model microorganisms. Studies on other pyrazole-containing compounds have suggested various antimicrobial mechanisms, but these findings cannot be directly attributed to the subject compound without specific experimental validation.
Investigation of Antioxidant Properties and Radical Scavenging Mechanisms
While pyrazole derivatives are generally recognized for their antioxidant potential, specific in vitro data for this compound is not documented in the reviewed literature.
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS radical cation assays)
No published studies were found that report the results of DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound. Consequently, quantitative data such as IC₅₀ values are unavailable.
Mechanistic Elucidation of Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) Pathways
The mechanism by which this compound might scavenge radicals, whether through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) pathways, has not been experimentally determined or theoretically modeled.
Redox Potential Measurements and Correlation with Antioxidant Capacity
There are no reports on the measurement of the redox potential of this compound. Such data would be essential to correlate its chemical structure with its potential antioxidant capacity, but this information is currently absent from the scientific literature.
Interactions with Biomolecules (e.g., DNA, RNA, Lipids, Proteins)
The interaction of this compound with key biological macromolecules has not been a subject of published research.
Binding Studies with Nucleic Acids (e.g., intercalation, groove binding)
There is no available data from studies such as UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism to suggest or characterize the binding of this compound to DNA or RNA. Therefore, its potential to act as an intercalator or a groove binder remains uninvestigated.
Interaction with Lipid Bilayers and Membrane Mimics
The interaction of pyrazole-based compounds with cellular membranes is a critical aspect of understanding their molecular mechanisms of action. While direct studies on this compound are not extensively documented, research on the broader pyrazole class of molecules provides insights into their potential effects on lipid bilayers and membrane mimics.
Studies utilizing techniques such as ¹H-NMR spectroscopy with hydrophilic paramagnetic probes have been employed to investigate the conformational changes in phospholipids (B1166683) in the presence of pyrazole. nih.gov These studies suggest that pyrazole can influence the organization of the polar head groups of phospholipids at the bilayer surface. Specifically, an increase in the transformation of these polar groups on the surface of sonicated phosphatidylcholine bilayers has been observed in the presence of pyrazole. nih.gov This indicates a potential for pyrazole compounds to interact with the hydrophilic portion of the cell membrane, possibly altering its surface properties.
The formation of pyrazole-phospholipid complexes, initially identified in inert solutions, has been shown to persist in the aqueous phase, suggesting that these interactions are relevant in a biological context. nih.gov Such complexation could modulate the packing of phospholipids, leading to changes in membrane fluidity, permeability, and the function of membrane-associated proteins. The nature and extent of these interactions would likely be influenced by the specific substitutions on the pyrazole ring, such as the bromophenyl and phenyl groups in the case of this compound.
The table below summarizes the observed effects of pyrazole on the conformational state of cell membrane phospholipids based on ¹H-NMR spectroscopy.
| Experimental System | Technique | Key Observation | Reference |
| Sonicated phosphatidylcholine bilayers | ¹H-NMR spectroscopy with Pr³⁺ probes | Increased transformation of polar groups on the bilayer surface in the presence of pyrazole. | nih.gov |
| Inert solution and aqueous phase | Not specified | Formation of pyrazole-phospholipid complexes. | nih.gov |
It is important to note that these findings are based on the parent pyrazole molecule. The presence of bulky and hydrophobic substituents like the 4-bromophenyl and phenyl groups would likely enhance the lipophilicity of the molecule, potentially leading to a more significant partitioning into the lipid bilayer and interaction with the hydrophobic acyl chains of the phospholipids. Further biophysical studies on this compound are necessary to elucidate its specific effects on membrane structure and function.
Protein Denaturation or Stabilization Studies
The ability of a compound to influence the stability of proteins is a key indicator of its potential biological activity, particularly in the context of inflammation, where protein denaturation is a contributing factor. A number of in vitro studies have investigated the anti-inflammatory potential of various pyrazole derivatives by assessing their ability to inhibit protein denaturation, often using bovine serum albumin (BSA) or egg albumin as a model protein.
Denaturation of proteins, a process where proteins lose their tertiary and secondary structures, can be induced by heat, chemicals, or other stressors, leading to a loss of their biological function and the exposure of previously buried antigenic sites, which can trigger an inflammatory response. Several pyrazole derivatives have demonstrated significant inhibition of heat-induced protein denaturation, suggesting a potential mechanism for their anti-inflammatory effects. nih.govrasayanjournal.co.inroyalsocietypublishing.org
For instance, certain 1,3,4,5-tetrasubstituted pyrazole derivatives have shown excellent inhibition of protein denaturation, with some compounds exhibiting higher efficacy than the standard anti-inflammatory drug, diclofenac (B195802) sodium, at similar concentrations. nih.gov Similarly, isoxazole/pyrazole derivatives have been tested for their ability to inhibit protein denaturation, with some compounds showing significant activity. rasayanjournal.co.in The anti-inflammatory activity of these compounds is often attributed to their ability to stabilize the protein structure and prevent the unfolding that occurs upon heating.
The table below presents a summary of the in vitro protein denaturation inhibition activity of various pyrazole derivatives from different studies.
| Compound Class | Model Protein | Key Findings | Reference |
| 1,3,4,5-tetrasubstituted pyrazole derivatives | Bovine Serum Albumin | Some derivatives showed excellent inhibition (e.g., 93.80%) compared to diclofenac sodium (90.21%). | nih.gov |
| Isoxazole/pyrazole derivatives | Bovine Serum Albumin | Certain derivatives exhibited significant inhibition of protein denaturation. | rasayanjournal.co.in |
| Coumarin-based pyrazole derivatives | Egg Albumin | Some compounds demonstrated notable inhibition of egg albumin denaturation. | royalsocietypublishing.org |
| Thiophene-pyrazole hybrids | Not specified | Compounds with electron-withdrawing halogen groups showed noticeable anti-inflammatory activities. | researchgate.net |
While these studies were not conducted on this compound specifically, they provide a strong rationale for investigating its potential protein-stabilizing and anti-denaturation properties. The presence of the aromatic phenyl and bromophenyl groups could facilitate hydrophobic and/or pi-stacking interactions with amino acid residues in proteins, potentially contributing to the stabilization of their native conformation. Further experimental validation is required to determine the precise effects of this compound on protein stability and its implications for its biological activity.
Non Biological Applications and Materials Science Perspectives of 3 4 Bromophenyl 5 Phenyl 1h Pyrazole
Luminescence and Optical Properties
The inherent photophysical properties of pyrazole (B372694) derivatives, such as strong fluorescence, make them promising candidates for various optical applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. The presence of the bromophenyl and phenyl substituents on the pyrazole ring of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole is expected to influence its electronic structure and, consequently, its luminescent behavior.
Fluorescent Emission Characteristics and Quantum Yield Determination
While specific experimental data on the fluorescent emission characteristics and quantum yield of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from a closely related derivative, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. nih.govresearchgate.net Studies on this similar compound have shown that it exhibits fluorescence, with its emission spectrum being influenced by the surrounding environment. nih.govresearchgate.net
The fluorescence quantum yield (QY), a critical parameter that quantifies the efficiency of the fluorescence process, is defined as the ratio of the number of photons emitted to the number of photons absorbed. For the aforementioned derivative, the quantum yield was found to vary significantly depending on the solvent, ranging from 0.01 to 0.25. nih.govresearchgate.net This wide range suggests that the emission efficiency of such pyrazole systems is highly sensitive to the polarity of the medium. The determination of quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to a standard with a known quantum yield under identical experimental conditions.
Interactive Table: Photophysical Properties of a 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in Various Solvents
| Solvent | Emission Maximum (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| DMSO | 356 | 0.01 - 0.25 | 1.88 x 10⁴ - 3.53 x 10⁴ |
Note: The data presented is for the derivative 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and is used to infer the potential properties of this compound. The quantum yield and molar extinction coefficient are presented as a range as observed in different solvents of varying polarities. nih.govresearchgate.net
Solvatochromic and Thermochromic Effects on Emission Spectra
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key characteristic of fluorescent molecules with a significant change in dipole moment upon excitation. The emission spectra of the related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been shown to be dependent on the polarity of the solvent, indicating solvatochromic behavior. nih.govresearchgate.net This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. In polar solvents, a red shift (bathochromic shift) in the emission spectrum is often observed for molecules with a larger dipole moment in the excited state compared to the ground state.
Theoretical Prediction of Photophysical Properties (e.g., excited states, radiative rates)
Theoretical calculations, particularly those based on quantum chemistry, are powerful tools for predicting and understanding the photophysical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. rsc.orgresearchgate.net This method can provide valuable information about the energies of the excited states, the nature of electronic transitions (e.g., π-π* or n-π*), and the oscillator strengths, which are related to the intensity of absorption bands.
For this compound, TD-DFT calculations could be employed to:
Predict the absorption and emission wavelengths: By calculating the energy difference between the ground and excited states.
Characterize the nature of the excited states: By analyzing the molecular orbitals involved in the electronic transitions.
Estimate radiative and non-radiative decay rates: These rates are crucial for understanding the fluorescence quantum yield. The radiative decay rate is related to the probability of an excited molecule returning to the ground state by emitting a photon.
While a specific theoretical study on this compound was not found, the application of these computational techniques would provide a deeper understanding of its photophysical behavior and guide the design of new materials with tailored optical properties.
Coordination Chemistry and Metal Complex Formation
The pyrazole ring contains two adjacent nitrogen atoms, one of which has a lone pair of electrons that can be donated to a metal ion, making pyrazole and its derivatives excellent ligands in coordination chemistry. The formation of metal complexes can significantly alter the physical and chemical properties of the organic ligand, leading to new materials with applications in catalysis, sensing, and molecular magnetism.
Ligand Design and Chelating Behavior of the Pyrazole Scaffold
The pyrazole moiety can coordinate to a metal center in several ways, including as a monodentate, bidentate, or bridging ligand. The specific coordination mode depends on the substituents on the pyrazole ring and the nature of the metal ion. In the case of this compound, the nitrogen atom at the 2-position of the pyrazole ring is the primary coordination site.
The presence of the bulky bromophenyl and phenyl groups at the 3- and 5-positions can introduce steric hindrance, which may influence the coordination geometry and the stability of the resulting metal complexes. These substituents can also affect the electronic properties of the pyrazole ring, thereby modulating the ligand's donor strength. Brominated phenyl pyrazoles, in particular, have been noted for their use as ligands in the synthesis of molecular magnets. researchgate.net
Synthesis and Structural Elucidation of Metal-Pyrazole Complexes (e.g., for catalysis or sensing)
The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction for a definitive structural elucidation.
Evaluation of Catalytic Activity of Pyrazole-Metal Complexes in Organic Reactions
Pyrazole derivatives are renowned for their ability to form stable complexes with a wide array of metal ions, a property that has been extensively leveraged in the field of catalysis. The nitrogen atoms of the pyrazole ring act as excellent coordination sites, enabling the formation of well-defined metal-ligand frameworks that can catalyze a variety of organic transformations. While specific studies on the catalytic activity of metal complexes derived from this compound are not extensively documented in the reviewed literature, the general principles of pyrazole-based catalysis provide a strong foundation for predicting their potential efficacy.
Metal complexes incorporating pyrazole ligands have demonstrated significant catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, copper(II) complexes of pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. The catalytic efficiency of these complexes is influenced by factors such as the nature of the metal ion, the solvent, and the specific substituents on the pyrazole ring.
Furthermore, ruthenium(II) complexes bearing protic pyrazole ligands have been investigated for their catalytic prowess in transfer hydrogenation and hydrogenation reactions of ketones. nih.gov The presence of the N-H proton on the pyrazole ring can play a crucial role in the catalytic cycle, often participating in proton transfer steps.
The catalytic potential of metal complexes of this compound can be inferred from the broader family of pyrazole-metal catalysts. The electronic properties of the bromophenyl and phenyl substituents can modulate the electron density at the metal center, thereby influencing the catalytic activity. For example, the electron-withdrawing nature of the bromine atom could enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity in certain reactions.
A summary of the catalytic activities of some pyrazole-metal complexes is presented in the table below, showcasing the types of reactions catalyzed and the metals involved. This provides a perspective on the potential applications for complexes of this compound.
| Catalyst Type | Metal Ion | Organic Reaction | Reference |
| Pyrazole-based Ligand Complexes | Copper(II) | Oxidation of catechol to o-quinone | rsc.org |
| Protic Pincer-Type Pyrazole Complex | Ruthenium(II) | Asymmetric transfer hydrogenation of acetophenone (B1666503) | nih.gov |
| Anilido-pyrazolate Complexes | Aluminum | Ring-opening polymerization of ε-caprolactone | researchgate.net |
| Mononuclear Pyrazole-Carboxylate Complex | Cobalt(II) | Oxygen evolution and reduction reactions | researchgate.net |
This table presents data for various pyrazole-based complexes to illustrate the potential catalytic applications of complexes derived from this compound, for which specific catalytic data was not found in the reviewed literature.
Chemical Sensing and Biosensing Applications
The development of chemosensors for the selective detection of ions and small molecules is a field of immense importance, with applications ranging from environmental monitoring to medical diagnostics. Pyrazole derivatives have been successfully employed in the design of fluorescent chemosensors due to their ability to coordinate with analytes and exhibit a corresponding change in their photophysical properties.
The design of a pyrazole-based chemosensor typically involves the integration of a pyrazole core, which acts as a signaling unit, with a receptor moiety that selectively binds to the target analyte. The binding event triggers a change in the fluorescence intensity or wavelength of the pyrazole fluorophore, allowing for the detection and quantification of the analyte.
For instance, a pyrazoline derivative has been synthesized and demonstrated as a selective fluorescent sensor for cadmium (Cd²⁺) ions. nih.gov The fluorescence of the probe was quenched upon the addition of Cd²⁺, with a detection limit in the micromolar range. This sensing mechanism is often based on photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).
Similarly, pyrazole-based "turn on" fluorescent sensors have been developed for the selective detection of other metal ions such as zinc (Zn²⁺) and iron (Fe³⁺). nih.gov The choice of substituents on the pyrazole ring and the nature of the chelating groups play a critical role in determining the selectivity and sensitivity of the sensor.
The structure of this compound provides a versatile platform for the design of chemosensors. The N-H proton of the pyrazole ring can be functionalized with various receptor units to target specific ions or small molecules. For example, the incorporation of a crown ether moiety could lead to a sensor for alkali metal ions, while the attachment of a suitable hydrogen-bonding group could enable the detection of anions. The bromophenyl group can also be utilized for further functionalization through cross-coupling reactions to introduce more complex receptor sites.
The table below presents examples of pyrazole-based fluorescent sensors and their target analytes, illustrating the potential of this compound as a scaffold for new chemosensors.
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| Pyrazoline Derivative | Cd²⁺ | Fluorescence quenching (PET) | 0.09 µM | nih.gov |
| Pyrazole-based Sensor | Zn²⁺ | "Turn on" fluorescence | - | nih.gov |
| Pyrazole-based Sensor | Fe³⁺ | "Turn on" fluorescence | 0.025 µM | nih.gov |
| 1H-Pyrazolo[3,4-b]quinoline Derivative | Zn²⁺ | Fluorescence enhancement | 1.93 x 10⁻⁷ M |
This table provides examples of pyrazole-based chemosensors to highlight the potential of this compound in this application, as specific sensing data for this compound was not available in the reviewed literature.
Fluorescence Quenching or Enhancement Mechanisms in Sensing
There is no specific research data available detailing the fluorescence quenching or enhancement mechanisms of this compound for sensing applications.
However, the broader family of pyrazole and pyrazoline derivatives is widely utilized in the development of fluorescent chemosensors. semanticscholar.orgnih.gov The sensing mechanism in these compounds typically involves either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence upon interaction with a specific analyte. semanticscholar.org Common mechanisms responsible for these changes include:
Photoinduced Electron Transfer (PET): In many pyrazole-based sensors, the pyrazole moiety can act as an electron donor. In the absence of an analyte, a PET process can quench the fluorescence of the fluorophore. Upon binding to the analyte, this PET process is inhibited, leading to a significant enhancement of fluorescence. nih.gov
Intramolecular Charge Transfer (ICT): The electronic properties of the pyrazole ring can be modulated by the presence of an analyte. This can alter the ICT character of the molecule, leading to shifts in the emission wavelength or changes in fluorescence intensity. nih.gov
Ligand-to-Metal Charge Transfer (LMCT): When pyrazole derivatives coordinate with metal ions, LMCT can occur, which often leads to fluorescence quenching. rsc.org
Excited-State Intramolecular Proton Transfer (ESIPT): For pyrazole derivatives with appropriate proton donor/acceptor groups, ESIPT can be a key process. The interaction with an analyte can disrupt the ESIPT pathway, causing a change in the fluorescence signal. nih.gov
Static and Dynamic Quenching: The formation of a non-fluorescent complex between a pyrazole-based sensor and an analyte is a common example of static quenching. rsc.org Alternatively, collisional (dynamic) quenching can also occur. nih.gov
Paramagnetic metal ions such as Cu²⁺, Fe³⁺, Ni²⁺, and Co²⁺ are known to be effective fluorescence quenchers for pyrazole-based sensors, often due to their ability to deactivate the excited state of the fluorophore. semanticscholar.orgrsc.org Without experimental data, it is not possible to determine which, if any, of these mechanisms would be operative for this compound.
Development of Pyrazole-Modified Electrodes for Electrochemical Sensing
There are no specific studies reported in the searched literature on the development or application of electrodes modified with this compound for electrochemical sensing.
In the broader context of materials science, pyrazole derivatives have been used to modify electrode surfaces to create selective and sensitive electrochemical sensors. pnu.ac.irmdpi.com The modification of electrodes, such as glassy carbon electrodes (GCE), with pyrazole-containing compounds can enhance their electrocatalytic properties for detecting various analytes. pnu.ac.ir
The general strategy involves immobilizing the pyrazole derivative onto the electrode surface, often in combination with other materials like carbon nanotubes or nanoparticles, to create a composite film. pnu.ac.irresearchgate.net The pyrazole moiety can offer several advantages:
Enhanced Electron Transfer: Pyrazole derivatives can facilitate electron transfer between the analyte and the electrode surface. pnu.ac.ir
Selective Binding Sites: The nitrogen atoms in the pyrazole ring can act as coordination sites for specific analytes, particularly metal ions, thereby increasing the selectivity of the sensor. nih.gov
Improved Stability and Adhesion: When incorporated into conducting polymers, pyrazole units can contribute to good adhesion and stability of the modifying film on the electrode. mdpi.com
For example, a glassy carbon electrode modified with a composite of a pyrazole derivative and carbon nanotubes has been successfully used for the sensitive determination of hydrazine (B178648). pnu.ac.ir In such systems, the modified electrode often exhibits enhanced voltammetric responses compared to the unmodified electrode, with lower detection limits and a wider linear range. pnu.ac.ir However, no such applications or data have been published specifically for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazole Analogues Derived from 3 4 Bromophenyl 5 Phenyl 1h Pyrazole
Systematic Modification of Substituents on the Phenyl Rings
The two phenyl rings at the C3 and C5 positions of the pyrazole (B372694) core offer multiple sites for substitution, allowing for the fine-tuning of the molecule's steric and electronic profile.
Electronic Effects of Para-Substituents on 4-Bromophenyl Moiety
The 4-bromophenyl group at the C3 position is a key site for modification. The electronic nature of substituents introduced at the para-position of this ring can significantly modulate the compound's interaction with biological targets. Studies on analogous heterocyclic systems have shown that electron-withdrawing groups (EWGs) often enhance biological activity.
For instance, in a series of pyrazolyl–thiazole derivatives, the presence of EWGs such as nitro (NO₂) and halogens (Cl, Br, F) on an aryl ring was found to significantly influence antimicrobial activity. rsc.org Compounds featuring a 4-nitrophenyl or a 4-bromophenyl group demonstrated substantial activity against various bacterial and fungal strains. rsc.org This suggests that the electron-deficient nature of the aryl ring, enhanced by the para-substituent, is crucial for the interaction with the target enzyme or receptor.
Table 1: Effect of Para-Substituents on the Biological Activity of Analogue Scaffolds
| Substituent (R) at para-position | Electronic Effect | Observed Activity Trend |
|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | High Activity |
| -Br | Electron-Withdrawing | Significant Activity |
| -Cl | Electron-Withdrawing | Significant Activity |
| -F | Weak Electron-Withdrawing | Moderate to High Activity |
| -OCH₃ | Electron-Donating | Lower Activity |
| -CH₃ | Weak Electron-Donating | Lower Activity |
Data extrapolated from studies on analogous 3,5-diaryl heterocyclic systems. rsc.org
Steric and Electronic Impact of Substitutions on 5-Phenyl Group
Modifications to the 5-phenyl group provide another avenue to probe SAR. Both the electronic nature and the steric bulk of substituents on this ring can dictate the molecule's potency and selectivity. In many kinase inhibitors based on diaryl heterocycles, this phenyl ring fits into a hydrophobic pocket of the ATP-binding site.
SAR studies on related 3,5-diarylpyrazoles have shown that both electron-donating and electron-withdrawing substituents on the 5-phenyl ring can be beneficial, depending on the specific biological target. For example, compounds with methoxy (B1213986) (-OCH₃) and chloro (-Cl) substitutions on the phenyl ring have exhibited excellent anti-inflammatory activity. nih.gov
Influence of Halogen Substituents on Molecular Interactions
Halogens are frequently used in drug design due to their unique ability to modulate lipophilicity, metabolism, and to participate in specific non-covalent interactions such as halogen bonding. The bromine atom in 3-(4-bromophenyl)-5-phenyl-1H-pyrazole can play a significant role in molecular recognition.
Halogen bonding is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring in a protein. The strength of this bond generally increases with the size and polarizability of the halogen: I > Br > Cl > F.
Furthermore, replacing the bromine with other halogens or introducing additional halogens can have profound effects. Studies on halogenated pyrazolines as monoamine oxidase-B (MAO-B) inhibitors revealed that halogen substitutions on the phenyl ring at the C5 position resulted in potent activity. nih.gov Specifically, a fluorine-containing compound was found to be highly potent, suggesting that the high electronegativity of fluorine can be crucial for specific interactions within the active site. nih.gov
In crystal structures of related compounds, C-H···Br interactions have been observed, contributing to the stability of the crystal packing. mdpi.com These weaker interactions, along with potential halogen-π and halogen-halogen interactions, can collectively influence the binding affinity and selectivity of the compound for its biological target. fu-berlin.de
Modifications to the Pyrazole Core
The pyrazole ring itself is not merely a scaffold but an active participant in molecular interactions and chemical reactions. Modifications to its nitrogen and carbon atoms are critical for modulating its properties.
Impact of N-Substitution on Tautomeric Equilibria and Reactivity
For N-unsubstituted pyrazoles like this compound, annular tautomerism is a key feature. The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms: this compound and 5-(4-bromophenyl)-3-phenyl-1H-pyrazole.
Experimental and theoretical studies on 3(5)-phenylpyrazoles have shown that the equilibrium generally favors the tautomer where the phenyl group is at the C3 position. nih.gov The electronic nature of the substituents on the phenyl rings can influence this equilibrium. Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can increase the proportion of the C5-tautomer. researchgate.net
Substituting the N-H proton with an alkyl or aryl group "locks" the pyrazole into a single tautomer, which can have significant consequences for its biological activity and reactivity. N-arylation of unsymmetrical 3,5-disubstituted pyrazoles can lead to a mixture of two regioisomers. semanticscholar.org The reaction's outcome is often influenced by the steric hindrance of the substituents on the pyrazole ring and the electronic nature of the incoming aryl group. semanticscholar.orgmdpi.com N-substitution also alters the molecule's hydrogen bonding capacity; it removes the hydrogen bond donor capability of the N-H group, which can be critical for receptor binding. nih.gov
Table 2: Influence of N-Substitution on Pyrazole Properties
| Modification | Effect on Tautomerism | Effect on Reactivity/Properties |
|---|---|---|
| No Substitution (N-H) | Dynamic equilibrium exists | Acts as both H-bond donor and acceptor; amphoteric |
| N-Alkylation | Locks into a single tautomer | Loses H-bond donor ability; basicity is altered |
Derivatization at the 4-Position of the Pyrazole Ring
The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution. beilstein-journals.org This provides a straightforward handle for introducing additional functional groups to explore the SAR and to attach linkers or probes.
A common derivatization is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position. This has been successfully applied to the N-phenyl derivative of the title compound to produce 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. fu-berlin.deresearchgate.net The crystal structure of this derivative shows that the phenyl and bromophenyl rings are twisted relative to the central pyrazole ring, with dihedral angles of approximately 14° and 36°, respectively. researchgate.net
The introduction of a substituent at C4 can have several effects:
Steric Influence : A bulky group at C4 can influence the preferred conformation of the adjacent phenyl rings at C3 and C5.
New Interaction Points : The new functional group can form additional hydrogen bonds, ionic interactions, or covalent bonds with a biological target.
Other direct C4-functionalization methods include halogenation, nitration, and more recently, thio- or selenocyanation, which allow for the introduction of a wide variety of chemical moieties.
Correlation of Structural Features with Specific Biological Interaction Profiles (excluding clinical efficacy/toxicity)
The 3,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The arrangement of the two aryl rings on the pyrazole core allows for extensive chemical modifications, enabling the fine-tuning of their interactions with various biological targets. Structure-activity relationship (SAR) studies have been crucial in elucidating how specific structural features of these analogues influence their biological profiles.
The 3,5-diarylpyrazole framework has been extensively explored for its potential as enzyme inhibitors. Quantitative structure-activity relationship (QSAR) studies have been instrumental in identifying the key molecular descriptors that govern the inhibitory potency of these compounds against various enzymes.
For instance, a series of 1,5-bisphenylpyrazoles were identified as potent allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. sci-hub.se SAR exploration revealed that the presence of phenyl rings is crucial for maintaining potency. Modifications at the 3-position of the pyrazole ring, particularly the introduction of a secondary amide with an aminoethyl moiety, significantly improved inhibitory activity. sci-hub.se A kinetics study demonstrated that a lead compound from this series acts as a non-competitive inhibitor of MALT1. sci-hub.se
Similarly, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been developed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov Docking studies and kinase profiling have shown high selectivity for JNK3 over other kinases. nih.gov
The inhibitory activity of pyrazole derivatives against various enzymes is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following interactive table summarizes the IC₅₀ values of some 3,5-diarylpyrazole analogues against different enzymes.
Interactive Data Table: Enzyme Inhibition by 3,5-Diarylpyrazole Analogues
| Compound ID | Enzyme Target | R1 Substituent | R2 Substituent | R3 Substituent | IC₅₀ (µM) | Reference |
| 1 | MALT1 | 4-chlorophenyl | 5-phenyl | 3-(N-methylacetamide) | 0.49 | sci-hub.se |
| 2 | JNK3 | 3,4-dichlorophenyl | 1-(pyrimidin-4-yl) | 3-(acetonitrile) | 0.227 | nih.gov |
| 3 | BRAF(V600E) | Thiazole-containing moiety | Varied aryl | Varied | 0.05 | nih.gov |
| 4 | Meprin α | Phenyl | Phenyl | 4-(hydroxamic acid) | Low nM range | nih.gov |
| 5 | Acetylcholinesterase | Phenyl | Phenyl | Varied | Not specified | researchgate.netnih.gov |
The versatility of the 3,5-diarylpyrazole scaffold also extends to its ability to interact with a variety of receptors. SAR studies have been pivotal in understanding the structural requirements for high-affinity binding to specific receptors.
One notable example is the development of 1,5-diarylpyrazole analogues as antagonists for the cannabinoid receptor 1 (CB1). nih.gov Based on the template of the known CB1 antagonist rimonabant, researchers have synthesized extended series of compounds and evaluated their binding affinities. These studies have led to the development of potent imide derivatives, and QSAR models have highlighted the importance of hydrophobic, steric, and electronic properties of the substituents in determining binding affinity. nih.gov
Furthermore, 1,5-diarylpyrazole-based compounds have been identified as potent antagonists of the human cholecystokinin (B1591339) 1 (CCK1) receptor. nih.govdrugbank.com SAR studies focusing on modifications of an alkane side chain revealed that constrained analogues could be designed with increased potency. nih.govdrugbank.com
The following interactive table presents binding affinity data for selected 3,5-diarylpyrazole analogues for different receptors.
Interactive Data Table: Receptor Binding Affinity of 3,5-Diarylpyrazole Analogues
| Compound ID | Receptor Target | R1 Substituent | R2 Substituent | Ki (nM) or Affinity | Reference |
| 6 | Cannabinoid Receptor 1 (CB1) | 2,4-dichlorophenyl | 5-(4-chlorophenyl) | High affinity | nih.gov |
| 7 | Cholecystokinin 1 (CCK1) | Varied aryl | Varied aryl | High potency | nih.govdrugbank.com |
| 8 | MAO-A | Phenyl with halogen groups | Varied | High selectivity | nih.gov |
Correlation of Structural Features with Non-Biological Properties
Beyond their biological activities, the structural features of 3,5-diarylpyrazole analogues also dictate their non-biological properties, such as their optical and coordination characteristics.
The extended π-conjugated system of the 3,5-diarylpyrazole core gives rise to interesting optical properties, including fluorescence and nonlinear optical (NLO) behavior. The absorption and emission characteristics of these compounds are influenced by the nature and position of substituents on the aryl rings. nih.gov
For instance, a series of 1,3,5-triarylpyrazoline derivatives have been synthesized and their absorption and fluorescence properties investigated in various solvents. The absorption maxima were found to be dependent on the substituents on the benzene (B151609) rings. nih.gov Some of these compounds have also been explored as fluorescent sensors for metal ions like Cu²⁺. nih.gov
The NLO properties of pyrazole derivatives are particularly noteworthy. Compounds with donor-π-acceptor (D-π-A) architectures can exhibit significant second- and third-order NLO responses. nih.govmdpi.com The first hyperpolarizability (β), a measure of the second-order NLO response, can be many times greater than that of standard NLO materials like urea. researchgate.net
The following interactive table provides a summary of the optical properties of some diarylpyrazole analogues.
Interactive Data Table: Optical Properties of Diarylpyrazole Analogues
| Compound ID | Property | Substituents | Key Finding | Reference |
| 9 | Fluorescence | Varied aryl groups | Emission maxima dependent on substituents | nih.gov |
| 10 | Nonlinear Optics | Donor-acceptor groups | High first hyperpolarizability | nih.govresearchgate.net |
| 11 | UV-Vis Absorption | Varied aryl groups | Absorption maxima vary with substituents | nih.gov |
The pyrazole ring contains two nitrogen atoms that can act as coordination sites for metal ions, making pyrazole derivatives versatile ligands in coordination chemistry. figshare.comconsensus.apprsc.org The steric and electronic properties of the substituents on the pyrazole and its aryl rings significantly influence the stability, structure, and reactivity of the resulting metal complexes. figshare.comconsensus.apprsc.org
For example, studies on the coordination of N-(2-pyridyl)-3,5-dialkylpyrazole ligands with zinc(II) have shown that the steric influence of the alkyl substituents determines both the stability of the complexes in solution and their speciation in the crystalline phase. figshare.comconsensus.app Bulky substituents can prevent certain packing motifs, such as π-π stacking, and can lead to the formation of different coordination polymers. figshare.comconsensus.app
The electronic nature of the substituents also plays a crucial role. Electron-donating groups can increase the electron density on the nitrogen atoms, enhancing their coordination ability, while electron-withdrawing groups can have the opposite effect.
The following interactive table outlines the influence of substituents on the coordination behavior of pyrazole-based ligands.
Interactive Data Table: Substituent Effects on Ligand Coordination
| Ligand Type | Metal Ion | Substituent(s) | Effect on Coordination | Reference |
| N-(2-pyridyl)-3,5-dialkylpyrazoles | Zn(II) | Linear vs. Branched Alkyl | Similar stabilities and packing motifs | figshare.comconsensus.app |
| N-(2-pyridyl)-3,5-dialkylpyrazoles | Zn(II) | Cyclohexyl-fused | Disallows π-π interactions, alters stability | figshare.comconsensus.app |
| 3{5}-phenylpyrazole | Zn(II) | Phenyl | Forms [ZnCl(HpzPh)₃]Cl complexes | rsc.org |
Computational SAR/SPR Approaches
Computational methods, including QSAR and molecular docking, are powerful tools for understanding the SAR and structure-property relationships (SPR) of 3,5-diarylpyrazole analogues. researchgate.netnih.govnih.gov These in silico techniques can predict the biological activity and properties of novel compounds, thereby guiding the design and synthesis of more potent and selective molecules.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 3,5-diaryl-1H-pyrazole derivatives to elucidate the structural requirements for their activity as enzyme inhibitors. researchgate.netnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
Molecular docking simulations provide insights into the binding modes of pyrazole analogues within the active sites of their target proteins. nih.govijpbs.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed biological activity. For example, docking studies of pyrazole derivatives with various protein kinases have helped to rationalize their inhibitory activities and guide the design of new inhibitors. nih.gov
Computational approaches have also been used to predict the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.netnih.gov
Ligand-Based Drug Design Principles (e.g., pharmacophore modeling, shape similarity, without clinical application)
Ligand-based drug design is a fundamental approach employed when the three-dimensional structure of a biological target is not known. nih.gov This methodology leverages the information from a set of known active molecules to develop a model, or pharmacophore, that defines the essential structural features required for activity. nih.govresearchgate.net
Pharmacophore Modeling
A pharmacophore represents the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific target. For pyrazole analogues, pharmacophore models are developed by aligning a series of compounds with known activity and identifying common chemical features. nih.govnih.gov These models are crucial for understanding the SAR of a compound series. For instance, a typical pharmacophore model for a series of pyrazole derivatives might highlight features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings as being critical for their chemical interactions. nih.gov
One study on pyrozolo[1,5-a]pyridine analogues identified a five-point pharmacophore (AHHRR) as crucial for their activity, consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov Such models serve as 3D queries to screen large compound libraries for molecules that possess the desired features, thereby identifying potential new lead structures. The generation and validation of these models rely on robust statistical methods, including regression coefficients (R²) and cross-validation (r²), to ensure their predictive power. nih.gov
Table 1: Common Pharmacophoric Features in Pyrazole Analogues
| Pharmacophoric Feature | Description | Potential Role in Molecular Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., N, O) that can accept a hydrogen bond. The nitrogen atoms in the pyrazole ring are common HBAs. | Forms key hydrogen bonds with target sites. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., N-H in the pyrazole ring). | Donates a hydrogen to form stabilizing hydrogen bonds. |
| Aromatic Ring (Aro) | A planar, cyclic, conjugated system, such as the phenyl groups attached to the pyrazole core. | Engages in π-π stacking or hydrophobic interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is another powerful ligand-based tool that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties. researchgate.netacs.org In 2D-QSAR studies of 1H-pyrazole-1-carbothioamide derivatives, researchers found that the activity was significantly influenced by adjacency distance matrix descriptors, which relate to the topology and connectivity of the molecule. acs.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. mdpi.com These models generate contour maps that visualize regions where modifications to the structure would likely lead to a change in properties, guiding the design of more potent analogues. mdpi.com The robustness of QSAR models is confirmed through rigorous statistical validation. nih.gov
Chemoinformatic Tools for Virtual Screening and Property Prediction
Chemoinformatics combines computational methods with chemical information to support the design and discovery of new compounds. It provides a suite of tools for high-throughput virtual screening (HTVS) of compound libraries and for predicting the physicochemical and pharmacokinetic properties of molecules in silico. arabjchem.orgijper.org
Virtual Screening
Virtual screening is a cost-effective and efficient alternative to traditional laboratory screening methods, allowing for the rapid evaluation of thousands or even millions of compounds from digital libraries like PubChem. chemmethod.comnih.gov For pyrazole derivatives, HTVS can be performed using several approaches. chemmethod.com In a pharmacophore-based virtual screening, the previously developed 3D pharmacophore model is used as a filter to search for compounds that match the required spatial and electronic features. acs.org
Alternatively, structure-based virtual screening involves docking candidate molecules into the known 3D structure of a target protein. mdpi.com Software such as AutoDock Vina, PyRx, and Schrödinger's Maestro are commonly used to perform these simulations, which predict the binding affinity and interaction patterns of the ligands. ijper.orgchemmethod.comresearchgate.net This process helps to prioritize a smaller, more manageable number of compounds for synthesis and further testing. chemmethod.com For example, a virtual screening of over 12,000 pyrazole compounds was used to identify potential inhibitors of the CDK8 enzyme. chemmethod.com
Property Prediction (ADMET)
An essential step in evaluating new compounds is the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. arabjchem.orgtojqi.net Poor pharmacokinetic profiles are a major cause of failure in compound development. Chemoinformatic tools and web servers like pkCSM, SwissADME, and QikProp can predict these properties based solely on the chemical structure of a molecule. arabjchem.orgchemmethod.comsemanticscholar.org These predictions include parameters such as intestinal absorption, oral bioavailability, and potential toxicity risks. arabjchem.orgijper.org By integrating ADMET analysis early in the design process, researchers can filter out compounds that are likely to have unfavorable properties, focusing resources on candidates with a higher probability of success. tojqi.netnih.gov
Table 2: Application of Chemoinformatic Tools in the Study of Pyrazole Analogues
| Tool Category | Application | Specific Task | Example Software/Platform |
|---|---|---|---|
| Ligand Preparation & Visualization | 3D Structure Generation | Convert 2D structures to 3D, energy minimization. | ChemDraw, Avogadro, BIOVIA Discovery Studio ijper.orgchemmethod.com |
| Virtual Screening | High-Throughput Screening (HTVS) | Docking large libraries of compounds against a target protein. | AutoDock Vina, PyRx, Schrödinger's Maestro ijper.orgchemmethod.comnih.gov |
| Pharmacophore Screening | Filtering compound libraries based on a 3D pharmacophore model. | Phase (Schrödinger), LigandScout | |
| QSAR Modeling | SAR/SPR Analysis | Develop models correlating structure with activity/properties. | SYBYL-X 2.1 mdpi.com |
| Property Prediction | Pharmacokinetics (ADMET) | Predict absorption, distribution, metabolism, excretion, and toxicity. | pkCSM, SwissADME, QikProp (Schrödinger), ADMETlab 2.0 arabjchem.orgchemmethod.comnih.gov |
| Drug-Likeness | Evaluate compliance with rules like Lipinski's Rule of Five. | SwissADME, Molinspiration arabjchem.orgnih.gov |
| Molecular Dynamics | Stability Analysis | Simulate the dynamic behavior and stability of a ligand-protein complex. | GROMACS, AMBER nih.gov |
Advanced Methodologies for Discovery and Characterization of Pyrazole Based Compounds Methodology Focused
High-Throughput Screening (HTS) Techniques for In Vitro Biological Activity
High-throughput screening (HTS) is a cornerstone in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. For a library of compounds centered around the 3-(4-bromophenyl)-5-phenyl-1H-pyrazole scaffold, HTS assays are instrumental in identifying potential therapeutic agents. A semi-automated HTS platform can be employed to screen extensive libraries of molecules to uncover potent antimicrobial or anticancer agents. nih.gov
The pyrazole (B372694) nucleus is a well-established pharmacophore in a variety of therapeutic areas, including as an anti-inflammatory, anticancer, and antimicrobial agent. nih.govorientjchem.orgnih.gov HTS assays for derivatives of this compound would typically involve the use of miniaturized assay formats, such as 384- or 1536-well plates, and robotic liquid handling systems to manage the large number of samples.
Table 1: Illustrative High-Throughput Screening Assays for a this compound Library
| Target Class | Assay Type | Principle | Example Application |
|---|---|---|---|
| Kinases | Biochemical Assay | Measures the inhibition of a specific kinase enzyme, often through fluorescence or luminescence detection of ATP consumption or substrate phosphorylation. | Screening for inhibitors of cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR) kinase, which are implicated in cancer. nih.govacs.org |
| Bacteria | Cell-based Assay | Measures the inhibition of bacterial growth, typically by monitoring optical density or using viability dyes. | Identifying compounds with activity against multidrug-resistant strains of Staphylococcus aureus or Escherichia coli. nih.govnih.gov |
The data generated from these HTS campaigns, often comprising thousands of data points, provides initial "hit" compounds that can then be selected for further optimization and structure-activity relationship (SAR) studies. For instance, a hit compound from a 3,5-diaryl-1H-pyrazole library was identified through a high-throughput screen for its ability to inhibit the growth of Mycobacterium tuberculosis. ox.ac.uk
Flow Chemistry and Automated Synthesis Platforms for Pyrazole Libraries
The efficient synthesis of a diverse library of pyrazole derivatives, including analogues of this compound, is crucial for comprehensive screening and SAR studies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch synthesis in terms of speed, safety, and scalability. galchimia.commdpi.com
A plausible automated synthesis of a library based on the this compound scaffold could be achieved through a two-step flow process. galchimia.comgalchimia.com This would involve the initial condensation of a substituted acetophenone (B1666503) (e.g., 4-bromoacetophenone) with a dimethylformamide dimethyl acetal (DMFDMA) to form an intermediate enaminone. This intermediate would then be reacted with a substituted hydrazine (B178648) (e.g., phenylhydrazine) in a second reactor to yield the desired 3,5-disubstituted pyrazole. galchimia.com
Table 2: Parameters for an Automated Flow Synthesis of a this compound Library
| Parameter | Step 1: Enaminone Formation | Step 2: Pyrazole Cyclization |
|---|---|---|
| Reactants | Substituted Acetophenone, DMFDMA | Enaminone Intermediate, Substituted Hydrazine |
| Solvent | DMF | DMF |
| Reactor Type | Heated Coil Reactor | Heated Microreactor Chip |
| Temperature | ~170 °C | ~150 °C |
This automated setup would allow for the rapid variation of the substituents on both the phenyl rings of the pyrazole core by simply changing the starting acetophenone and hydrazine. This approach facilitates the creation of a large and diverse library of compounds for HTS. uc.pt The integration of in-line purification and analysis techniques can further streamline the process, enabling the direct synthesis of purified compounds ready for biological evaluation.
Chemoinformatics and Data Mining Approaches for Pyrazole Scaffold Exploration
Chemoinformatics and data mining are powerful computational tools for navigating the vast chemical space of pyrazole derivatives and for prioritizing compounds for synthesis and testing. nih.gov For the this compound scaffold, these approaches can be used to predict biological activity, understand structure-activity relationships, and design novel compounds with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of chemoinformatics. journal-academia.comresearchgate.net By analyzing a dataset of pyrazole derivatives with known biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship between structure and activity. For example, a 2D-QSAR model could be developed for a series of 1H-pyrazole derivatives as EGFR kinase inhibitors. acs.org
Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| 1D | Molecular Weight, LogP | Bulk properties, lipophilicity |
| 2D | Topological Indices, Connectivity Indices | Molecular topology and branching |
Molecular docking is another crucial in silico technique that can be used to study the interactions of this compound and its analogues with a biological target, such as a protein kinase. japsonline.com Docking simulations predict the preferred binding mode and affinity of a ligand to a receptor, providing insights into the structural basis of its activity. dergipark.org.tr This information can be used to rationalize observed SAR and to guide the design of more potent and selective inhibitors.
Data mining of large chemical databases, such as ChEMBL, can also be used to identify existing pyrazole derivatives with desirable biological activities or to understand the broader chemical space around this scaffold. researchgate.net
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insight
Understanding the reaction mechanism and kinetics of pyrazole synthesis is essential for optimizing reaction conditions and ensuring the desired regioselectivity. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. researchgate.net
The synthesis of this compound is often achieved through a 1,3-dipolar cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne. mdpi.comresearchgate.nettandfonline.com In situ NMR spectroscopy can be used to monitor the progress of this reaction, identifying the formation of key intermediates and the final product. researchgate.netorgsyn.org For example, by taking aliquots of the reaction mixture at different time points and analyzing them by ¹H NMR, the disappearance of starting materials and the appearance of product signals can be tracked. orgsyn.org
Table 4: Application of In Situ Spectroscopy to Pyrazole Synthesis
| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |
|---|---|---|
| ¹H NMR Spectroscopy | - Identification of reactants, intermediates, and products.- Determination of reaction kinetics and conversion. | Monitoring the formation of the pyrazole ring and identifying any potential side products or regioisomers. researchgate.net |
Mechanistic studies using these techniques can help to elucidate the reaction pathway, including the rate-determining step and the influence of substituents on the reaction rate and regioselectivity. nih.govscispace.com This detailed understanding is crucial for the rational design of efficient and selective synthetic routes to this compound and its derivatives.
Future Research Directions and Academic Perspectives on 3 4 Bromophenyl 5 Phenyl 1h Pyrazole
Exploration of Novel Synthetic Paradigms and Sustainable Production Routes
The synthesis of 3,5-diarylpyrazoles, including 3-(4-bromophenyl)-5-phenyl-1H-pyrazole, has traditionally relied on well-established methods. However, the future of its synthesis lies in the adoption of greener and more efficient methodologies. researchgate.netnih.gov Research is increasingly focused on minimizing environmental impact by reducing the use of hazardous solvents and reagents. nih.gov
Future synthetic explorations should concentrate on:
Microwave-Assisted and Ultrasonic Synthesis: These techniques have demonstrated the potential to significantly reduce reaction times and improve yields for pyrazole (B372694) synthesis. rsc.orgnih.gov For instance, microwave-assisted multicomponent reactions have been shown to produce pyranopyrazole derivatives with higher yields in minutes compared to hours with conventional heating. rsc.org
Catalyst Innovation: The development and application of novel catalysts, particularly heterogeneous and recyclable nanocatalysts, are paramount. mdpi.com Materials like silica-functionalized catalysts and various metal-oxide nanoparticles could offer high efficiency, selectivity, and the ability to be reused, aligning with the principles of sustainable chemistry. mdpi.combohrium.com
One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient, offering atom economy and operational simplicity. researchgate.netmdpi.com Designing one-pot syntheses for this compound and its derivatives, potentially starting from readily available precursors, would represent a significant advancement in its production. nih.govmdpi.com
Solvent-Free and Aqueous Media Reactions: Shifting away from volatile organic solvents towards solvent-free conditions or using water as a green solvent is a critical goal. researchgate.netrsc.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes rsc.org |
| Yield | Often moderate to good | Generally comparable or higher rsc.org |
| Solvent Use | Typically organic solvents | Can be performed in green solvents or solvent-free nih.gov |
| Energy Consumption | High | Lower due to shorter reaction times |
In-depth Elucidation of Undiscovered Fundamental Molecular Recognition Mechanisms
The biological and material properties of pyrazole derivatives are intrinsically linked to their ability to interact with other molecules. Understanding the nuanced molecular recognition mechanisms of this compound is crucial for its application, particularly in medicinal chemistry and sensor technology.
Future research should focus on:
Host-Guest Chemistry: Investigating the formation of inclusion complexes with cyclodextrins or other host molecules to enhance solubility, stability, and bioavailability.
Protein-Ligand Interactions: Utilizing techniques like X-ray crystallography and molecular docking to study the binding of this compound to specific biological targets, such as kinases or receptors. nih.govresearchgate.net Docking studies on similar pyrazole derivatives have shown their potential as inhibitors of various protein targets. nih.govresearchgate.net
Ion Recognition and Sensing: Pyrazole scaffolds are excellent chelating ligands for metal atoms. rsc.orgmdpi.com Future work could involve modifying the this compound structure to create selective chemosensors for detecting specific metal ions or environmentally relevant anions through changes in fluorescence or color. rsc.org The inherent photophysical properties of the diarylpyrazole system provide a strong foundation for the development of such sensors.
Integration into Advanced Multifunctional Materials Systems
The rigid, aromatic structure of this compound makes it an attractive building block for the construction of advanced materials with unique properties.
Prospective research avenues include:
Metal-Organic Frameworks (MOFs): Incorporating this pyrazole derivative as a ligand in the synthesis of MOFs could yield materials with interesting magnetic, electrical, or porous properties. acs.org Pyrazole-based MOFs have already shown potential in gas capture and as electrical device components. acs.orgacs.org
Microporous Organic Polymers (MOPs): Polymerizing derivatives of this compound could lead to the formation of MOPs with high surface areas, suitable for applications like CO2 capture. acs.org
Organic Electronics: The photophysical properties of diarylpyrazoles suggest their potential use in organic light-emitting diodes (OLEDs) or as components in organic photovoltaics. The bromine and phenyl substituents offer sites for further functionalization to tune the electronic properties of the molecule.
Computational Design and Prediction of Pyrazole Architectures with Tailored Academic Properties
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. eurasianjournals.com Applying these methods to this compound can guide synthetic efforts and provide deep insights into its structure-property relationships.
Future computational studies should include:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can help predict the biological activity of novel derivatives based on their structural features. researchgate.netresearchgate.net This allows for the virtual screening and design of compounds with enhanced potency. researchgate.net
Molecular Docking and Dynamics Simulations: These methods are crucial for understanding how the molecule interacts with biological targets on a dynamic level, predicting binding affinities and modes of action. nih.goveurasianjournals.com Such studies can guide the design of more effective therapeutic agents.
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of this compound. eurasianjournals.comresearchgate.net This information is vital for predicting its reactivity, stability, and potential applications in materials science. researchgate.netresearchgate.net Machine learning integration with these computational methods is also a promising future direction to accelerate the discovery of new pyrazole derivatives. eurasianjournals.com
Table 2: Key Computational Methods and Their Applications for Pyrazole Research
| Computational Method | Application | Potential Insights for this compound |
| QSAR | Predict biological activity from molecular structure. researchgate.net | Design of derivatives with tailored therapeutic properties. |
| Molecular Docking | Predict binding mode and affinity to a target protein. nih.gov | Identification of potential biological targets and mechanism of action. |
| Molecular Dynamics | Simulate the movement and interaction of the molecule over time. eurasianjournals.com | Understanding the dynamic behavior and conformational space in biological systems. |
| DFT Calculations | Determine electronic structure and properties. eurasianjournals.com | Prediction of reactivity, stability, and suitability for electronic materials. |
Development of Novel Analytical and Characterization Methodologies Applicable to This Compound Class
While standard analytical techniques are well-established for characterizing pyrazole derivatives, there is always room for the development and application of more advanced and specialized methodologies.
Future directions in this area could involve:
Advanced NMR Spectroscopy: Employing sophisticated 2D NMR techniques (like HMBC, HSQC) and involving different nuclei (¹H, ¹³C, ¹⁵N) for unambiguous structure elucidation of complex derivatives and for studying tautomeric equilibria in solution. nih.govmdpi.com
Mass Spectrometry Techniques: Utilizing high-resolution mass spectrometry (HRMS) for precise mass determination and exploring techniques like tandem mass spectrometry (MS/MS) to study fragmentation patterns, which can aid in the identification of metabolites or degradation products. mdpi.com
In-situ Spectroscopic Monitoring: Developing methods for real-time monitoring of the synthesis of this compound using techniques like in-situ IR or Raman spectroscopy. This would provide valuable kinetic data and help in optimizing reaction conditions.
Single-Crystal X-ray Diffraction: While a standard technique, its application to a wider range of co-crystals and derivatives of this compound can provide definitive structural information and insights into intermolecular interactions in the solid state. mdpi.com
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across various scientific disciplines.
Conclusion: Synthesis, Properties, and Future Outlook for 3 4 Bromophenyl 5 Phenyl 1h Pyrazole
Summary of Key Findings and Contributions to Pyrazole (B372694) Chemistry
The pyrazole scaffold is a cornerstone in heterocyclic chemistry, renowned for its versatile biological activities and applications in materials science. The introduction of specific substituents, such as the 4-bromophenyl and phenyl groups in the target molecule, is a well-established strategy to modulate the physicochemical and biological properties of the core pyrazole structure.
Research on analogous compounds, such as 3-(4-bromophenyl)-1H-pyrazole and various other substituted pyrazoles, has significantly contributed to the field. Key findings in the broader context of pyrazole chemistry include the development of diverse synthetic methodologies. The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental, and variations of these methods are likely applicable to the synthesis of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole. For instance, the reaction of a 1-(4-bromophenyl)-3-phenyl-1,3-dione with hydrazine (B178648) would be a plausible route.
The primary contribution of compounds like the one is the expansion of the chemical space available for screening in drug discovery and materials science. The bromine atom, for example, can serve as a handle for further functionalization through cross-coupling reactions, and it can also participate in halogen bonding, influencing the crystal packing and receptor-ligand interactions. The presence of two distinct aryl groups offers opportunities for fine-tuning electronic and steric properties.
Reiteration of the Academic Significance of the Compound
The academic significance of this compound lies in its potential as a scaffold for the development of novel compounds with tailored properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com The specific combination of a bromophenyl and a phenyl group at positions 3 and 5, respectively, could lead to unique biological profiles.
From a medicinal chemistry perspective, this compound is a valuable template for structure-activity relationship (SAR) studies. Systematic modifications of the phenyl rings or the pyrazole core would allow researchers to probe the molecular interactions that govern a particular biological effect.
In the realm of materials science, pyrazole derivatives are of interest for their potential applications in coordination chemistry and as organic light-emitting diodes (OLEDs). The photophysical properties of this compound, while not explicitly documented, are expected to be influenced by the extended π-system of the aromatic rings, making it a candidate for further investigation in this area.
Concluding Remarks on the Broad Research Potential and Challenges
The broad research potential for this compound is considerable. In medicinal chemistry, its exploration as an inhibitor of various enzymes or as a ligand for different receptors could yield novel therapeutic agents. The synthesis of a library of derivatives based on this core structure would be a logical next step in tapping into this potential.
In synthetic chemistry, the development of efficient and regioselective synthetic routes to this and related trisubstituted pyrazoles remains an area of interest. Green chemistry approaches, such as microwave-assisted synthesis or the use of environmentally benign solvents, could be explored to improve the sustainability of its production.
The primary challenge associated with this specific compound is the current lack of dedicated research and characterization data. A concerted effort to synthesize and thoroughly characterize this compound, including its crystal structure and spectroscopic properties, is necessary to unlock its full research potential. Overcoming this initial data gap will be crucial for its future development and application in various scientific disciplines.
Q & A
Q. What are the common synthetic routes for 3-(4-bromophenyl)-5-phenyl-1H-pyrazole, and how do reaction parameters influence yield?
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A key method starts with 1-(4-bromophenyl)-3-phenylprop-2-en-1-one reacting with hydrazine hydrate in ethanol under reflux (70–80°C) for 6–8 hours . Optimizing parameters is critical:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may increase side products, while ethanol balances yield and purity .
- Temperature control : Elevated temperatures (70–80°C) accelerate cyclization but require careful monitoring to prevent decomposition of intermediates .
- Catalysts : Acidic conditions (e.g., HCl) or base catalysis (NaOH) can modulate regioselectivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns. The pyrazole ring protons resonate at δ 6.5–7.5 ppm, while the bromophenyl group shows distinct coupling patterns .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 74.91° between bromophenyl and chlorophenyl groups in derivatives), critical for understanding steric effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 329.02 for CHBrN) .
Q. How does the bromophenyl substituent influence the compound’s physicochemical properties?
The electron-withdrawing bromine enhances lipophilicity (logP ≈ 3.8), improving membrane permeability in biological assays. It also stabilizes the pyrazole ring via resonance, reducing susceptibility to oxidative degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Complementary techniques : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be resolved via 2D-COSY or NOESY .
- Crystallographic validation : Single-crystal X-ray diffraction definitively assigns bond lengths and angles, as seen in studies where NMR data alone misassigned substituent positions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict H chemical shifts to cross-validate experimental data .
Q. How do substituents on the pyrazole ring modulate biological activity?
- Electron-withdrawing groups (Br, CF) : Enhance antifungal activity by increasing electrophilicity. For example, 5-(trifluoromethyl) derivatives show MIC values of 2–4 µg/mL against Candida albicans .
- Hydrophobic substituents (Ph, CH) : Improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) .
- Steric effects : Bulky groups at the 1-position reduce activity, as seen in derivatives with 4-chlorobenzyl substituents .
Q. What methodological approaches optimize reaction yields in multistep syntheses of pyrazole derivatives?
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., α,β-unsaturated ketones) and minimize side reactions .
- Protecting groups : Temporarily mask reactive sites (e.g., -NH in hydrazine) to prevent unwanted cyclization .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% in cyclocondensation steps .
Q. How can researchers address low reproducibility in pharmacological screening results?
- Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (DMSO ≤ 0.1% v/v) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to identify false negatives due to rapid metabolism .
- Dose-response curves : Generate IC/EC values across ≥5 concentrations to account for batch-to-batch variability .
Data Contradiction Analysis
Q. How to interpret conflicting data on the antifungal activity of pyrazole derivatives?
Discrepancies often arise from:
- Strain variability : Aspergillus fumigatus may show resistance due to efflux pumps absent in C. albicans .
- Solubility limits : Poor aqueous solubility (e.g., logP > 4) reduces bioavailability, leading to underestimated in vitro activity .
- Synergistic effects : Co-administration with fluconazole enhances activity by 3–5-fold, masking standalone efficacy .
Q. Why do crystallographic data sometimes conflict with computational predictions?
- Crystal packing forces : Non-covalent interactions (e.g., π-stacking) in the solid state distort bond angles vs. gas-phase DFT models .
- Dynamic effects : Solution-phase NMR captures conformational flexibility, while X-ray provides static snapshots .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Optimized Synthesis
Q. Table 2: Biological Activity of Select Derivatives
| Derivative | Target Activity | IC (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 5-(CF) analog | Antifungal | 2.4 | Trifluoromethyl group | |
| 4-Chlorobenzyl | Anticancer (MCF-7) | 18.7 | Bulky substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
